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1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde Documentation Hub

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  • Product: 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
  • CAS: 36149-66-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical characteristics is the bedrock of rational drug design. These properties govern a molecule's behavior from initial formulation to its interaction with biological targets.

Identity and Structure

The foundational identity of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is established by its molecular formula, weight, and unique identifiers.

PropertyValueSource
IUPAC Name 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehydeN/A
CAS Number 36149-66-3[2][3]
Molecular Formula C13H15NO2[2][3]
Molecular Weight 217.26 g/mol [2][3]
SMILES O(C)C1=CC=C2C(=C1)C(C=O)=C(C)N2CC[2]

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// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.8!", fontcolor="#202124"]; C3 [label="-1.2,-0.8!", label="C", fontcolor="#202124"]; C3a [label="0,-1.3!", label="C", fontcolor="#202124"]; C4 [label="1.2,-0.8!", label="C", fontcolor="#202124"]; C5 [label="1.2,0.8!", label="C", fontcolor="#202124"]; C6 [label="0,1.8!", label="C", fontcolor="#202124"]; // Benzene ring C7 [label="-1.2,1.8!", label="C", fontcolor="#202124"]; // Benzene ring C7a [label="-2.4,0!", label="C", fontcolor="#202124"];

// Substituent nodes Et_N [label="CH2CH3", pos="-0.8,-0.1!", fontcolor="#34A853"]; Me_C2 [label="CH3", pos="-2,-1.5!", fontcolor="#EA4335"]; CHO_C3 [label="CHO", pos="-2.2,0.8!", fontcolor="#FBBC05"]; OMe_C5 [label="OCH3", pos="2.4,0.8!", fontcolor="#4285F4"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C2 -- C7a; C3a -- C7;

// Substituent bonds N1 -- Et_N [style=invis]; C2 -- Me_C2 [style=invis]; C3 -- CHO_C3 [style=invis]; C5 -- OMe_C5 [style=invis];

}

Figure 1. Chemical structure of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

Physical Properties
PropertyPredicted/Inferred ValueBasis of Estimation
Appearance Likely a crystalline solidBased on the solid nature of indole-3-carbaldehyde and its derivatives.[4]
Melting Point Expected to be a solid with a distinct melting pointIndole-3-carbaldehyde has a melting point of 193-199 °C.[4] Substitutions can alter this value.
Boiling Point High boiling point, likely decomposes before boiling at atmospheric pressureThe estimated boiling point of indole-3-carbaldehyde is 339.10 °C.[4]
Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. For indole derivatives, solubility can be influenced by the nature and position of substituents.

SolventPredicted SolubilityRationale and Comparative Data
Water Sparingly soluble to insolubleIndole-3-carbaldehyde is sparingly soluble in aqueous buffers.[5] The ethyl and methoxy groups may slightly increase lipophilicity, further reducing aqueous solubility.
DMSO SolubleIndole-3-carbaldehyde is soluble in DMSO (approx. 30 mg/ml).[5] This is a common solvent for preparing stock solutions of indole derivatives.
Dimethylformamide (DMF) SolubleIndole-3-carbaldehyde is soluble in DMF.[5]
Ethanol SolubleReadily soluble, as is the case for the parent indole-3-carbaldehyde.[4]
Methanol SolubleExpected to be soluble, similar to other indole-3-carbaldehydes.[4]

Insight for Researchers: The predicted solubility profile suggests that for biological assays, stock solutions of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde should be prepared in a suitable organic solvent like DMSO, and then diluted into aqueous buffers. It is advisable to prepare fresh aqueous solutions for daily use to avoid potential degradation.[5][6]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

While an experimentally determined LogP for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is not available, computational methods can provide a reliable estimate. The predicted LogP for the parent indole-3-carbaldehyde is around 1.78-1.92.[7] The addition of an ethyl group and a methoxy group will likely increase the lipophilicity, and therefore the LogP value, of the target molecule.

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH is dictated by its pKa value(s). The indole nitrogen is generally considered non-basic due to the delocalization of the lone pair of electrons in the aromatic system.[7] The aldehyde group is a very weak acid. Therefore, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is expected to be a neutral molecule under typical physiological conditions. The predicted pKa for the N-H of indole-3-carbaldehyde is around 13.54 (strongest acidic).[7] The ethyl substitution on the nitrogen atom will remove this acidic proton.

Stability and Storage

Indole derivatives, particularly those with an aldehyde functionality, can be susceptible to degradation. Understanding the stability profile is critical for ensuring the integrity of the compound during storage and experimentation.

Key Stability Considerations:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially upon exposure to air. This is a common degradation pathway for indole-3-carbaldehydes.[6]

  • Light Sensitivity: Many indole derivatives are sensitive to light and should be stored in amber vials or in the dark to prevent photodecomposition.[6]

  • Solution Stability: Indole-3-carbaldehydes are generally less stable in solution compared to their solid form. Aqueous solutions, in particular, are not recommended for long-term storage.[6]

Recommended Storage Conditions:

  • Solid Form: Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.

  • Solutions: Prepare fresh solutions for immediate use. If short-term storage is necessary, store solutions in an inert atmosphere at -20°C or below.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. While specific spectra for this exact compound are not provided in the search results, we can predict the key features based on the analysis of similar structures.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aldehyde Proton: A singlet peak is expected around δ 9.5-10.5 ppm.

    • Aromatic Protons: Signals for the protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns determined by their substitution.

    • Ethyl Group: A quartet for the -CH2- protons (around δ 4.0-4.5 ppm) and a triplet for the -CH3 protons (around δ 1.3-1.6 ppm).

    • Methoxy Group: A singlet for the -OCH3 protons around δ 3.8-4.0 ppm.

    • Methyl Group (C2): A singlet for the -CH3 protons around δ 2.5-2.8 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal for the aldehyde carbon is expected around δ 180-190 ppm.

    • Aromatic and Heterocyclic Carbons: Multiple signals will be present in the δ 100-140 ppm region.

    • Ethyl Group Carbons: Signals for the -CH2- and -CH3 carbons.

    • Methoxy Carbon: A signal for the -OCH3 carbon.

    • Methyl Carbon (C2): A signal for the -CH3 carbon.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1650-1700 cm⁻¹.[4]

  • C-H Stretch (Aldehyde): A characteristic weak to medium band around 2700-2850 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): An absorption band around 1000-1300 cm⁻¹.

  • Aromatic C-H Bending: Bands in the fingerprint region (below 900 cm⁻¹) corresponding to the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of the compound (217.26 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the aldehyde group, and other characteristic fragments of the indole ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a reliable method for determining the partition coefficient.

Shake_Flask_LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare mutually saturated n-octanol and water. part1 Combine known volumes of both phases in a separatory funnel. prep1->part1 prep2 Accurately weigh the compound. prep3 Dissolve in one phase (e.g., n-octanol). prep2->prep3 prep3->part1 part2 Shake vigorously for a set period (e.g., 1 hour). part1->part2 part3 Allow phases to separate completely. part2->part3 anal1 Carefully separate the aqueous and organic phases. part3->anal1 anal2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). anal1->anal2 anal3 Calculate LogP = log([Compound]octanol / [Compound]water). anal2->anal3

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Exploratory

An In-Depth Technical Guide to 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative of significant interest in synthetic and medicinal chemistry. This document delineates its chemical identity, including its CAS number and structure, and offers a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, this guide presents predicted physicochemical and spectroscopic data based on closely related analogues, providing a valuable resource for characterization. The potential applications of this compound in drug discovery are also explored, drawing from the established biological activities of the indole-3-carbaldehyde scaffold. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Chemical Identity and Structure

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a polysubstituted indole, a heterocyclic scaffold that is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1] The structural features of this molecule, including the N-ethyl group, the 5-methoxy substituent, the 2-methyl group, and the 3-carbaldehyde moiety, are expected to modulate its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehydeN/A
CAS Number 36149-66-3[2]
Molecular Formula C13H15NO2[2]
Molecular Weight 217.26 g/mol [2]
Predicted XLogP3-AA 2.5Calculated
Predicted Hydrogen Bond Donor Count 0Calculated
Predicted Hydrogen Bond Acceptor Count 2Calculated
Predicted Rotatable Bond Count 3Calculated

Chemical Structure:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Indole 1-Ethyl-5-methoxy- 2-methyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product 1-Ethyl-5-methoxy-2-methyl- 1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis

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Foundational

Engineering 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde: A Comprehensive Guide to Synthesis, Derivatization, and Pharmacological Applications

Executive Summary The indole nucleus is widely recognized as a "privileged scaffold" in modern drug discovery. Among its highly functionalized derivatives, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is widely recognized as a "privileged scaffold" in modern drug discovery. Among its highly functionalized derivatives, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS No. 36149-66-3) stands out as a critical synthetic intermediate[1]. Characterized by a precisely tuned electronic and steric environment, this compound serves as the architectural foundation for a vast array of active pharmaceutical ingredients (APIs), ranging from antileishmanial agents to potent cyclooxygenase (COX) inhibitors. This whitepaper provides an in-depth technical analysis of its chemical reactivity, modern synthetic methodologies, and self-validating laboratory protocols designed for high-yield derivatization.

Chemical Architecture & Reactivity Causality

To effectively utilize this compound in complex syntheses, one must understand the causality behind its specific substitution pattern. Every functional group on this scaffold plays a deliberate role in dictating its orthogonal reactivity:

  • 1-Ethyl (N-Alkylation): Unlike free N-H indoles, the N-ethyl group eliminates the acidic pyrrolic proton. This prevents unwanted N-acylation or N-alkylation during downstream derivatization, increasing the overall lipophilicity of the molecule—a crucial factor for crossing lipid bilayers in pharmacological applications.

  • 5-Methoxy (Electronic Activation): The methoxy group at position 5 acts as a strong electron-donating group (EDG) via resonance. It significantly increases the electron density of the indole core, specifically hyper-activating the C3 position toward electrophilic aromatic substitution.

  • 2-Methyl (Steric Direction): The methyl group provides localized steric bulk adjacent to the C3 position. During condensation reactions (e.g., Knoevenagel condensations), this steric hindrance forces incoming nucleophiles into specific trajectories, often dictating the E/Z stereochemistry of the resulting alkene.

  • 3-Carbaldehyde (Electrophilic Hub): The formyl group is the primary site of functionalization. It readily undergoes Schiff base formation with primary amines, reductive aminations, and Wittig olefinations, acting as the primary vector for extending the molecular framework[2].

Synthetic Workflows: Classical vs. Green Chemistry

The formylation of the 1-ethyl-5-methoxy-2-methylindole core can be achieved through two primary pathways: the classical Vilsmeier-Haack reaction and modern Photoredox Catalysis.

SynthesisRoutes A 1-Ethyl-5-methoxy-2-methylindole (Starting Material) B Vilsmeier-Haack Route POCl3 + DMF A->B Classical C Photoredox Route nPr-DMQA+ / Red Light A->C Green Chemistry D Chloromethyleneiminium Ion (Electrophilic Attack) B->D 0°C to 35°C E Radical Cation Intermediate (Single Electron Transfer) C->E KI, MeCN, RT F 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (Target API Intermediate) D->F Basic Hydrolysis (NaOH) E->F Oxidation & Hydrolysis

Synthetic workflows for indole-3-carbaldehyde formylation comparing classical and photoredox routes.
The Vilsmeier-Haack Approach

The traditional method utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). The causality here is the generation of the Vilsmeier reagent (a chloromethyleneiminium ion), which acts as a highly reactive electrophile. Due to the 5-methoxy activation, the electrophilic attack at C3 is rapid. The intermediate iminium salt is stable in acidic conditions and requires a strong basic quench (e.g., NaOH) to hydrolyze into the final aldehyde[2].

The Photoredox Catalysis Approach

A modern, environmentally benign alternative utilizes red-light-mediated formylation. This method employs a helical carbenium ion, specifically N,N'-di-n-propyl-1,13-dimethoxyquinacridinium (nPr-DMQA⁺) tetrafluoroborate, as a photocatalyst. Potassium iodide (KI) serves as a redox mediator, and 2,2-dimethoxy-N,N-dimethylethanamine acts as the formyl source. This pathway operates via single-electron transfer (SET), generating a radical cation intermediate that bypasses the need for toxic, corrosive reagents like POCl₃[3].

Pharmacological Derivatizations

The 3-carbaldehyde moiety is a springboard for synthesizing diverse therapeutic agents:

  • Antileishmanial Agents: Reduction of the aldehyde to an alcohol, followed by halogenation and substitution with imidazole, yields 3-(imidazol-1-ylmethyl)indoles. These derivatives have demonstrated significant efficacy against Leishmania parasites by disrupting their sterol biosynthesis[2].

  • Anti-Inflammatory (COX/LOX) Inhibitors: The 5-methoxy-2-methylindole core is the defining pharmacophore of Indomethacin. By condensing the 3-carbaldehyde with various anilines to form Schiff bases, researchers develop dual inhibitors targeting both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), effectively shutting down the arachidonic acid inflammatory cascade.

  • Functional Materials: Condensation of the indole with keto acids yields mono(indolylethylenyl)phthalides, which exhibit unique chromic properties and are utilized in pressure-sensitive recording materials[4].

MOA Ligand Indole-3-Carbaldehyde Analogs (e.g., Schiff Bases) COX2 Cyclooxygenase-2 (COX-2) Ligand->COX2 Competitive Inhibition LOX5 5-Lipoxygenase (5-LOX) Ligand->LOX5 Allosteric/Competitive PGE2 Prostaglandins (PGE2) COX2->PGE2 Enzymatic Conversion LTs Leukotrienes (LTB4) LOX5->LTs Enzymatic Conversion AA Arachidonic Acid Cascade AA->COX2 Substrate AA->LOX5 Substrate Inflam Inflammatory Pathology PGE2->Inflam Receptor Activation LTs->Inflam Receptor Activation

Dual inhibition pathway of COX-2 and 5-LOX by 5-methoxy-2-methylindole derivatives.

Quantitative Method Comparison

The following table summarizes the operational metrics of the two primary synthetic methodologies for formylating the indole core.

MetricVilsmeier-Haack Formylation[2]Photoredox Formylation[3]
Primary Reagents POCl₃, DMF2,2-Dimethoxy-N,N-dimethylethanamine, KI
Catalyst None (Stoichiometric POCl₃)nPr-DMQA⁺ (5 mol%)
Energy Source Thermal (0°C to 100°C)Photochemical (Red Light)
Reaction Time 1.5 - 2 Hours12 - 24 Hours
Average Yield 85% - 96%60% - 65%
Environmental Impact High (Toxic, Corrosive waste)Low (Green chemistry, ambient temp)
Scalability Excellent (Kilogram scale)Moderate (Flow chemistry required for scale)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Vilsmeier-Haack Formylation

Objective: Synthesize 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde via electrophilic aromatic substitution.

  • Vilsmeier Reagent Generation: Purge a 100 mL three-necked round-bottom flask with argon. Add anhydrous DMF (3.0 equiv) and cool to 0 °C using an ice bath. Slowly add POCl₃ (1.1 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The reaction is highly exothermic. A color change to pale yellow/orange indicates the successful formation of the chloromethyleneiminium ion. If the temperature exceeds 10 °C, the DMF will degrade, resulting in a dark brown, tarry mixture.

  • Substrate Addition: Stir the complex at 0 °C for 40 minutes. Dissolve 1-ethyl-5-methoxy-2-methylindole (1.0 equiv) in a minimal volume of anhydrous DMF and add it dropwise, maintaining the internal temperature below 10 °C.

  • Electrophilic Substitution: Stir the solution for 40 minutes at 0 °C, then remove the ice bath and warm to 35 °C for an additional 40 minutes[2].

  • Hydrolysis (Critical Step): Pour the reaction mixture over crushed ice. Transfer to a dropping funnel and slowly add a pre-chilled aqueous solution of NaOH (10 M) under vigorous stirring.

    • Self-Validation Checkpoint: The pH must be rigorously checked with indicator paper. It must reach pH > 9. The iminium intermediate is water-soluble; upon reaching basicity, it hydrolyzes, and the target aldehyde will crash out of the solution as a distinct precipitate[2].

  • Isolation: Heat the basic suspension to 100 °C for 30 minutes to ensure complete hydrolysis. Cool to room temperature, filter the precipitate, wash with copious amounts of distilled water, and dry in a vacuum oven at 60 °C.

Protocol B: Photoredox-Catalyzed Formylation

Objective: Synthesize the target aldehyde using a helical carbenium ion photocatalyst.

  • Reaction Assembly: In an oven-dried vial equipped with a magnetic stir bar, add 1-ethyl-5-methoxy-2-methylindole (0.6 mmol, 1.0 equiv), 2,2-Dimethoxy-N,N-dimethylethanamine (1.8 mmol, 3.0 equiv), nPr-DMQA⁺ tetrafluoroborate (5 mol %), and KI (2.3 mmol, 4.0 equiv)[3].

  • Solvent & Degassing: Add anhydrous Acetonitrile (MeCN, 3 mL). Seal the vial with a septum and degas the mixture by sparging with argon for 15 minutes.

    • Self-Validation Checkpoint (Thermodynamic Feasibility): Prior to the reaction, cyclic voltammetry (CV) should be used to verify the oxidation potential of the amine donor. It must register at approximately 1.15 V (vs Fc/Fc*) to ensure successful single-electron transfer with the excited photocatalyst[3].

  • Irradiation: Place the vial in a photoreactor equipped with red LEDs. Stir vigorously at room temperature for the prescribed time (typically 16-24 hours).

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc). The disappearance of the starting material spot under 254 nm UV light confirms conversion.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes gradient) to afford the title compound (approx. 65% yield)[3].

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

This guide provides an in-depth analysis of the expected spectroscopic data for the synthetic indole derivative, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. This compound, as a substituted indole, is of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the synthetic indole derivative, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. This compound, as a substituted indole, is of significant interest to researchers in medicinal chemistry and drug development, where the indole scaffold is a common pharmacophore. Understanding its structural features through modern spectroscopic techniques is paramount for its identification, purity assessment, and further development.

This document is structured to not only present the predicted spectroscopic data but also to provide the underlying scientific rationale for the expected spectral features. It serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde with conventional atom numbering for unambiguous assignment of NMR signals.

Figure 2. General Workflow for Spectroscopic Characterization cluster_workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI-HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: A logical workflow from synthesis to final characterization.

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  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

  • Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Stanford University. (n.d.). ESI-MS. Mass Spectrometry. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

Foundational

potential therapeutic applications of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Therapeutic Applications of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde Executive Summary In the landscape of medicinal chemistry, the indole nucleus remains one of the most pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Therapeutic Applications of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

In the landscape of medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds for drug discovery. Specifically, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3) represents a highly functionalized, versatile building block. By combining specific steric, electronic, and lipophilic modifications around the indole core, this molecule serves as an advanced precursor for synthesizing potent anti-inflammatory, anticancer, and antimicrobial agents [1]. This whitepaper explores the structural causality of its substituents, its downstream therapeutic applications, and the self-validating experimental protocols required to harness its potential.

Structural Rationale & Pharmacophore Analysis

The therapeutic efficacy of indole derivatives is rarely accidental; it is the result of precise spatial and electronic tuning. The specific substitution pattern of 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde dictates its pharmacokinetic behavior and receptor binding affinity [2].

  • 1-Ethyl Group (N-Alkylation): Replacing the traditional N-H bond with an ethyl group eliminates hydrogen bond donation, significantly increasing the molecule's lipophilicity. This enhances membrane permeability, allowing derivatives to cross the blood-brain barrier (BBB) or penetrate lipid-rich bacterial cell walls more effectively.

  • 5-Methoxy Group: As an electron-donating group, the 5-methoxy moiety increases the electron density of the indole ring. Biologically, it mimics the structure of endogenous neurotransmitters like serotonin and melatonin. In anti-inflammatory applications, this group is critical for anchoring the molecule within the hydrophobic pocket of cyclooxygenase (COX) enzymes, a mechanism famously utilized by the NSAID indomethacin.

  • 2-Methyl Group: This group provides essential steric hindrance. It restricts the rotational freedom of substituents at the C3 position, effectively "locking" the conformation of downstream derivatives (such as chalcones or Schiff bases) to ensure optimal alignment with target receptor active sites. It also protects the C2 position from oxidative metabolism.

  • 3-Carbaldehyde: The highly reactive formyl group acts as the synthetic handle. It readily undergoes Knoevenagel condensations, Wittig reactions, and Schiff base formations, allowing researchers to rapidly generate diverse libraries of therapeutic candidates [1].

Pharmacophore Core 1-Ethyl-5-methoxy-2-methyl- 1H-indole-3-carbaldehyde N_Ethyl 1-Ethyl Group (N-Alkylation) Core->N_Ethyl Methoxy 5-Methoxy Group (Electron Donating) Core->Methoxy Methyl 2-Methyl Group (Steric Hindrance) Core->Methyl Aldehyde 3-Carbaldehyde (Reactive Center) Core->Aldehyde Lipid Increases Lipophilicity & Membrane Permeability N_Ethyl->Lipid Function Affinity Enhances Receptor Affinity (e.g., COX-2 pocket) Methoxy->Affinity Function Stability Conformational Locking & Metabolic Stability Methyl->Stability Function Deriv Enables Downstream Derivatization Aldehyde->Deriv Function

Pharmacophore contributions of the 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde scaffold.

Therapeutic Applications & Mechanisms of Action

Anti-Inflammatory & Analgesic Agents (COX-2 Inhibition)

The structural homology between this scaffold and indomethacin makes it a prime candidate for developing selective COX-2 inhibitors. When the 3-carbaldehyde is converted into a chalcone or hydrazone, the resulting compounds competitively bind to the arachidonic acid binding site of COX-2. The 5-methoxy group inserts into the upper hydrophobic channel of the enzyme, while the 1-ethyl group stabilizes the complex via van der Waals interactions, preventing the oxidation of arachidonic acid into pro-inflammatory prostaglandins (PGE2) [2].

COX2Pathway Stimulus Pro-inflammatory Stimuli Arachidonic Arachidonic Acid Release Stimulus->Arachidonic PLA2 COX2 COX-2 Enzyme (Active Site) Arachidonic->COX2 Substrate PGE2 PGE2 Production (Inflammation) COX2->PGE2 Oxidation Inhibitor Indole-3-Carbaldehyde Derivative Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by indole-3-carbaldehyde derivatives.

Anticancer Activity (Tubulin Polymerization Inhibition)

Indole-3-carboxaldehyde derivatives have demonstrated significant potential as anticancer agents by targeting tubulin [4]. By derivatizing the aldehyde into a Schiff base or thiosemicarbazone, the compounds can bind to the colchicine binding site on β -tubulin. This disrupts microtubule dynamics during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The lipophilic 1-ethyl group ensures high intracellular accumulation within dense tumor microenvironments.

Quantitative Data: Comparative In Vitro Activity

The following table summarizes the quantitative performance of representative Indole-3-Carboxaldehyde (I3A) derivatives (synthesized via the 3-carbaldehyde handle) against standard therapeutic targets. Note: Data represents the baseline potential of the functionalized I3A scaffold class.

Derivative ClassTarget / Cell LineAssay TypeIC50 / Inhibitory ConcentrationReference
I3A-ChalconeCOX-1 EnzymeColorimetric Inhibition8.1 ± 0.2 µg/mL[1]
I3A-ChalconeCOX-2 EnzymeColorimetric Inhibition9.5 ± 0.8 µg/mL[1]
I3A-Schiff BaseMCF-7 (Breast Cancer)MTT Viability Assay~12.4 µM[4]
I3A-ThiosemicarbazoneA549 (Lung Cancer)MTT Viability Assay~15.2 µM[4]

Experimental Workflows & Self-Validating Protocols

The transition from the base indole to a viable drug candidate follows a strict, sequential methodology.

Workflow Step1 Precursor Synthesis (Vilsmeier-Haack) Step2 Derivatization (Schiff Base/Chalcone) Step1->Step2 Aldehyde Reactivity Step3 In Vitro Screening (MTT / COX Assays) Step2->Step3 Library Generation Step4 Hit-to-Lead Optimization Step3->Step4 SAR Analysis

Experimental workflow for drug discovery utilizing the indole-3-carbaldehyde scaffold.

Protocol 1: Vilsmeier-Haack Formylation of the Indole Core

To synthesize the 3-carbaldehyde precursor from 1-ethyl-5-methoxy-2-methylindole, the Vilsmeier-Haack reaction is employed. This protocol utilizes Phosphorus oxychloride (POCl 3​ ) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloromethyleneiminium ion, which is attacked by the electron-rich C3 position of the indole [3].

Step-by-Step Methodology:

  • Reagent Preparation: Under an inert argon atmosphere, cool 5.0 mL of anhydrous DMF to 0°C in an ice bath.

  • Electrophile Generation: Dropwise, add 1.2 equivalents of POCl 3​ to the cold DMF over 15 minutes. Causality: Slow addition prevents thermal decomposition of the Vilsmeier reagent. Stir for 30 minutes until a pale yellow complex forms.

  • Substrate Addition: Dissolve 1.0 equivalent of 1-ethyl-5-methoxy-2-methylindole in 2.0 mL of DMF. Add this dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Remove the ice bath and heat the mixture to 40°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis (Self-Validation): Pour the mixture over crushed ice and neutralize with 10% NaOH until pH 7-8 is reached. Causality: The basic hydrolysis converts the iminium intermediate into the final stable aldehyde. If the pH is too acidic, the iminium salt will not fully hydrolyze, severely reducing yield.

  • Isolation: Extract with ethyl acetate (3x 20 mL), wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

To evaluate the anticancer efficacy of downstream derivatives, the MTT colorimetric assay is used. This is a self-validating system: viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or A549) in a 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow adherence.

  • Compound Treatment: Aspirate the media. Treat cells with varying concentrations of the indole derivative (e.g., 1, 5, 10, 25, 50 µM) dissolved in fresh media (maximum 0.5% DMSO final concentration to prevent solvent toxicity).

  • Controls (Crucial for Validation):

    • Negative Control: Media + 0.5% DMSO (establishes 100% baseline viability).

    • Positive Control: Doxorubicin at 1 µM (validates assay sensitivity and cell line susceptibility).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

References

  • Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Retrieved from[Link]

Exploratory

Discovery, History, and Synthetic Evolution of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Executive Summary In the realm of heterocyclic chemistry, the indole core represents a privileged scaffold with profound implications across both materials science and pharmacology. Among its highly functionalized deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry, the indole core represents a privileged scaffold with profound implications across both materials science and pharmacology. Among its highly functionalized derivatives, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS No. 36149-66-3) stands out as a critical building block. With a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol , this compound serves as a highly versatile electrophilic intermediate [1].

As a Senior Application Scientist, I have observed that the strategic placement of substituents on this specific indole ring is not arbitrary; it is a masterclass in electronic and steric tuning. This whitepaper deconstructs the historical lineage, structural logic, and modern synthetic methodologies of this compound, providing field-proven, self-validating protocols for its synthesis and application.

Historical Context & Structural Logic

The history of 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is intrinsically linked to the discovery of Indomethacin in the 1960s. The 5-methoxy-2-methylindole core was initially popularized as a potent anti-inflammatory pharmacophore. However, materials scientists and synthetic chemists soon realized that by altering the N1 and C3 substituents, the core's electron-rich nature could be harnessed for entirely different applications.

The Causality of Substitution
  • N1-Ethyl Group: Historically, indomethacin utilizes an electron-withdrawing p-chlorobenzoyl group at N1. By replacing this with an ethyl group, we eliminate the electron-withdrawing effect, drastically increasing the electron density of the indole π-system. The ethyl group also provides optimal lipophilicity without the excessive steric hindrance of larger alkyl chains.

  • C5-Methoxy & C2-Methyl Groups: The methoxy group at C5 acts as a strong π-donor, further enriching the ring. The C2-methyl group provides steric shielding, preventing undesired dimerization or nucleophilic attack at the C2 position.

  • C3-Carbaldehyde: The C3 position of an electron-rich indole is highly nucleophilic. By installing a formyl group, we invert the reactivity (umpolung-like in application), creating an electrophilic handle. This allows the molecule to undergo Knoevenagel condensations, Wittig reactions, or reductive aminations to build complex APIs or functional dyes.

G A 5-Methoxy-2-methylindole (Indomethacin Core) B N-Alkylation (Ethyl Bromide, KOH) A->B Deprotonation & SN2 C 1-Ethyl-5-methoxy-2-methylindole (Electron-Rich Intermediate) B->C D C3-Formylation (Photoredox or Vilsmeier) C->D Electrophilic Aromatic Substitution E 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3) D->E F Functional Dyes (Phthalide Color Developers) E->F Condensation with Keto Acids G Pharmaceutical APIs (Kinase Inhibitors) E->G Scaffold Derivatization

Caption: Structural evolution and application pipeline of the target indole-3-carbaldehyde.

Applications in Materials Science & Pharmacology

The primary industrial application of this specific carbaldehyde historically lies in the synthesis of mono(indolylethylenyl)phthalides [2]. These complex molecules are utilized as highly sensitive color developers in carbonless copy paper and thermochromic materials.

The Mechanistic Causality: When the phthalide dye is exposed to an acidic environment (like silton clay or phenolic resins), the lactone ring opens to form a carbocation. The 1-ethyl-5-methoxy-2-methylindole moiety, being exceptionally electron-rich, stabilizes this carbocation via resonance, resulting in a deep, stable royal blue color with high reflectance minima (e.g., 647 nm and 700 nm) [2].

Synthetic Methodologies & Self-Validating Protocols

To synthesize this molecule, a two-step sequence is required: N-alkylation followed by C3-formylation. Historically, formylation was achieved via the Vilsmeier-Haack reaction (using toxic POCl₃). However, modern green chemistry mandates safer alternatives. Below, I detail the classical N-alkylation and a cutting-edge, red-light-mediated photoredox formylation [3].

Protocol A: N-Alkylation of 5-Methoxy-2-methylindole

Objective: Install the N1-ethyl group via Sₙ2 substitution.

  • Preparation: In an oven-dried 50 mL flask under argon, dissolve 5-methoxy-2-methylindole (8.5 mmol, 1.0 equiv.) in anhydrous DMF (20 mL).

  • Deprotonation: Add freshly ground KOH (25.5 mmol, 3.0 equiv.) to the stirred solution.

    • Causality: KOH (pKa ~15.7 in water, higher in DMF) efficiently deprotonates the indole NH (pKa ~16), generating a highly nucleophilic indolide anion. DMF solvates the K⁺ ion, leaving the anion "naked" and reactive.

  • Alkylation: Cool the reaction to 0 °C using an ice bath. Add ethyl bromide (17.0 mmol, 2.0 equiv.) dropwise over 15 minutes.

    • Self-Validation Check 1 (Temperature): Maintaining 0 °C prevents exothermic runaway and suppresses undesired C-alkylation or ring-opening side reactions.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature for 6 hours.

    • Self-Validation Check 2 (Visual/Phase): The precipitation of KBr salts provides a visual cue that the substitution is occurring.

  • Workup: Quench with water, extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over MgSO₄, and concentrate. Verify completion via TLC (Hexane/EtOAc); the product will have a significantly higher R_f due to the loss of hydrogen-bonding capability.

Protocol B: Red-Light Mediated Photoredox C3-Formylation

Objective: Install the C3-carbaldehyde using a helical carbenium ion photocatalyst, avoiding toxic POCl₃ [3].

  • Reaction Setup: Charge a 20 mL Schlenk tube with 1-ethyl-5-methoxy-2-methylindole (0.6 mmol, 1.0 equiv.), 2,2-dimethoxy-N,N-dimethylethanamine (1.8 mmol, 3.0 equiv. - the formyl source), KI (2.4 mmol, 4.0 equiv.), and the photocatalyst nPr-DMQA⁺ tetrafluoroborate (5 mol %).

  • Solvation & Environment: Add 3 mL of MeCN. The reaction is run under ambient air, which is highly unusual but operationally robust.

  • Irradiation: Place the tube in a clear water bath at room temperature under a cooling fan. Irradiate with a 640 nm Kessil Red LED lamp at a 5 cm distance.

    • Causality: The nPr-DMQA⁺ catalyst absorbs red light to reach an excited state. KI acts as a crucial redox mediator (electron shuttle), preventing the direct over-oxidation of the electron-rich indole core.

    • Self-Validation Check 1 (Thermal Control): The water bath and fan ensure the reaction remains strictly photochemical. If the temperature spikes, thermal degradation of the radical intermediates will occur, plummeting the yield.

  • Monitoring & Isolation: Monitor via TLC. Upon completion, remove the solvent via rotary evaporation and purify by flash column chromatography (EtOAc/Hexanes) to afford the title compound (approx. 65% yield).

    • Self-Validation Check 2 (Spectroscopy): The success of the formylation is instantly validated by the appearance of a sharp aldehyde proton singlet near δ 10.0 ppm in the ¹H NMR spectrum.

G PC_G nPr-DMQA+ (Ground State) PC_E nPr-DMQA+* (Excited State) PC_G->PC_E 640 nm Red LED KI KI Mediator / Electron Shuttle PC_E->KI Single Electron Transfer (SET) Amine 2,2-Dimethoxy-N,N-dimethylethanamine (Formyl Source) KI->Amine Oxidation Radical α-Amino Alkyl Radical Amine->Radical Fragmentation Adduct Radical Cation Adduct Radical->Adduct Addition to C3 Indole 1-Ethyl-5-methoxy-2-methylindole Indole->Adduct Adduct->PC_G Catalyst Regeneration Product Target Carbaldehyde (3q) Adduct->Product Oxidation & Hydrolysis

Caption: Mechanistic pathway of the red-light mediated photoredox formylation catalytic cycle.

Quantitative Data: Methodological Comparison

To aid in route scouting, the following table summarizes the quantitative metrics comparing the classical Vilsmeier-Haack approach to the modern Photoredox methodology for the synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

MetricClassical Vilsmeier-HaackModern Photoredox Catalysis [3]
Formylating Agent POCl₃ / DMF2,2-Dimethoxy-N,N-dimethylethanamine
Catalyst None (Stoichiometric Reagents)nPr-DMQA⁺ tetrafluoroborate (5 mol %)
Reaction Environment Strictly Anhydrous, ArgonAmbient Air, MeCN solvent
Temperature Profile 0 °C to 90 °C (Heating required)Room Temperature (Photochemical)
Typical Yield 75 - 85%65%
Green Chemistry Impact High Toxicity, Corrosive WasteLow Toxicity, Atom Economical, Red LED
Primary Safety Hazard POCl₃ reacts violently with waterMild (Standard laboratory precautions)

Conclusion

The synthesis and utilization of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde exemplify the elegance of rational chemical design. By understanding the electronic causality of the N-ethyl and C5-methoxy groups, researchers can leverage its highly reactive C3-carbaldehyde for the development of advanced functional dyes and pharmaceutical agents. Furthermore, transitioning from classical, hazardous formylation techniques to self-validating photoredox protocols ensures that our synthetic pipelines remain sustainable, scalable, and safe.

References

  • CATO Research Chemicals. 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS No. 36149-66-3) Properties and Analytical Data. 1

  • European Patent Office (EP0550140A1). Mono(indolylethylenyl)Phthalides. 2

  • Shaikh, A. C., et al. (2020). Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox Catalyst. Chemical Science, Royal Society of Chemistry. 3

Sources

Protocols & Analytical Methods

Method

synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde Vilsmeier-Haack reaction

Application Note: Regioselective Synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation Target Audience: Researchers, scientists, and drug development professionals. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3) is a critical transformation in the development of indole-based pharmaceuticals, including anti-inflammatory agents and kinase inhibitors. The Vilsmeier-Haack reaction is the premier methodology for introducing a formyl group (-CHO) onto electron-rich aromatic rings [1].

Causality of Regioselectivity: The indole core is inherently electron-rich, with the pyrrole ring acting as a strong nucleophile. In 1-ethyl-5-methoxy-2-methyl-1H-indole, the electron density is further amplified by the resonance-donating 5-methoxy group and the inductive effects of the 1-ethyl and 2-methyl substituents. Crucially, the N-1 and C-2 positions are sterically blocked by alkyl groups. This forces the electrophilic attack of the Vilsmeier reagent exclusively to the C-3 position, ensuring >99% regioselectivity[1, 2].

Self-Validating Mechanistic Steps: The reaction proceeds via the in situ generation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electrophilic chloroiminium ion attacks the C-3 position to form a deeply colored iminium salt intermediate. Upon aqueous basic workup, this intermediate is hydrolyzed to yield the target aldehyde [1, 3].

Mechanism DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 (< 5°C) POCl3 POCl3 (Activator) POCl3->Vilsmeier Intermediate C-3 Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack Indole 1-Ethyl-5-methoxy- 2-methyl-1H-indole Indole->Intermediate Nucleophilic C-3 Product Target Aldehyde (Product) Intermediate->Product Base Hydrolysis Hydrolysis Aqueous Base (Hydrolysis) Hydrolysis->Product

Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C-3 position.

Quantitative Data Summary

To ensure reproducibility, stoichiometric ratios and thermodynamic parameters must be strictly controlled. The highly activated nature of the substrate allows for milder reaction conditions compared to unactivated indoles [2].

ParameterOptimized ValueMechanistic Rationale
Substrate 1.0 Equivalent1-Ethyl-5-methoxy-2-methyl-1H-indole acts as the limiting reagent.
POCl₃ 1.2 - 1.5 EquivalentsA slight excess ensures complete conversion of DMF to the chloroiminium ion while preventing over-formylation [1].
DMF 3.0 - 5.0 EquivalentsServes as both the formylating reagent and the primary solvent.
Vilsmeier Prep Temp 0 - 5 °CSuppresses the exothermic decomposition of the Vilsmeier reagent [1].
Reaction Temp 25 - 35 °CThe highly activated substrate requires only mild thermal energy to overcome the activation barrier [2].
Reaction Time 2 - 4 hoursMonitored via TLC to prevent degradation of the iminium intermediate.
Quench pH 8 - 9Alkaline conditions are mandatory to drive the hydrolysis of the iminium salt to the aldehyde[1, 3].
Expected Yield 75 - 85%Based on analogous highly activated indole substrates [2].

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Visual cues and in-process checks (TLC, pH) are integrated to ensure the reaction is proceeding as intended.

Safety Precautions: POCl₃ is highly corrosive and reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Argon/N₂) in a fume hood [2].

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a flame-dried 100 mL two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet.

  • Add anhydrous DMF (3.0 equivalents) to the flask and cool to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise over 15-20 minutes. Validation Check: The reaction between DMF and POCl₃ is highly exothermic. The internal temperature must remain below 5 °C. A pale yellow to orange coloration will develop, confirming the formation of the chloroiminium ion[1]. Stir for an additional 30 minutes at 0 °C.

Step 2: Substrate Addition and Formylation 4. Dissolve 1-ethyl-5-methoxy-2-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF (approx. 2.0 equivalents). 5. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C to prevent localized heating and polymerization. 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (25-35 °C). Stir for 2-4 hours. Validation Check: The solution will typically darken (deep red/orange) as the C-3 iminium intermediate forms. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, visualized with UV at 254 nm). The starting material spot should completely disappear [2].

Step 3: Quenching and Hydrolysis 7. Once TLC confirms substrate consumption, cool the reaction mixture back to 0 °C. 8. Slowly pour the mixture into a beaker containing crushed ice (approx. 10x the reaction volume) under vigorous stirring. 9. Carefully add a 2M NaOH solution (or saturated aqueous sodium acetate) dropwise until the pH of the aqueous phase reaches 8-9. Validation Check: The pH adjustment is the most critical step. If the solution remains acidic, the iminium salt will not hydrolyze, resulting in near-zero yield. As the pH becomes alkaline, the target aldehyde will begin to precipitate as a solid [1, 3].

Step 4: Extraction and Purification 10. If the product precipitates cleanly, collect it via vacuum filtration and wash with cold distilled water. If it forms an oil or emulsion, extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL)[2]. 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude product via recrystallization from ethanol or flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford pure 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

Workflow Step1 1. Reagent Prep POCl3 + DMF (0°C) Step2 2. Addition Add Indole Substrate Step1->Step2 Step3 3. Formylation Stir at 25-35°C Step2->Step3 Step4 4. Quench Ice + NaOH (pH>8) Step3->Step4 Step5 5. Extraction DCM / Brine Wash Step4->Step5 Step6 6. Purification Crystallization Step5->Step6

Step-by-step experimental workflow for the Vilsmeier-Haack formylation process.

Troubleshooting & Optimization Insights

  • Incomplete Conversion / Low Yield: Often caused by moisture in the DMF or POCl₃, which prematurely hydrolyzes the Vilsmeier reagent before it can react with the indole[1]. Ensure all reagents are strictly anhydrous and stored under inert gas.

  • Formation of Tars / Dark Impurities: Indicates that the POCl₃ addition was too rapid, causing localized thermal spikes that lead to substrate decomposition. Control the drop rate to strictly maintain < 5 °C.

  • Product Loss During Workup: If the aldehyde is not recovered, verify the pH of the aqueous quench. The iminium intermediate is highly water-soluble; failure to reach pH > 8 will leave the intermediate trapped in the aqueous phase [3].

References

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Organic Syntheses, 2024, 101, 21-33. URL: [Link]

Application

Application Note &amp; Protocol: Quantitative Analysis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Abstract This document provides detailed analytical methods and protocols for the accurate quantification of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, a key intermediate and potential impurity in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed analytical methods and protocols for the accurate quantification of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, a key intermediate and potential impurity in pharmaceutical development. The methods described herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to regulatory standards. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method for quantification, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and as an orthogonal technique. Additionally, a basic UV-Vis spectrophotometric method for preliminary analysis is discussed. All protocols are presented with a focus on the rationale behind experimental choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Significance of Quantifying Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4][5] 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a functionalized indole derivative that can serve as a crucial building block in the synthesis of pharmacologically active molecules.[6] Its precise quantification is paramount during drug development and manufacturing for several reasons:

  • Process Control: Monitoring the concentration of this intermediate ensures the consistency and efficiency of the synthetic process.

  • Impurity Profiling: As a potential impurity in the final Active Pharmaceutical Ingredient (API), its levels must be strictly controlled to ensure the safety and efficacy of the drug product.[7][8]

  • Stability Studies: Quantifying its degradation over time is essential for establishing the shelf-life of the drug substance and product.

This guide provides robust and validated analytical procedures to address these critical needs.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like substituted indoles, offering high resolution, sensitivity, and reproducibility.[8][9] The method described below utilizes a reversed-phase C18 column, which is well-suited for separating moderately polar organic molecules.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, being a relatively non-polar molecule, will be retained on the column and will elute at a specific time (retention time) when a gradient of increasing organic solvent is passed through the column. Quantification is achieved by measuring the analyte's UV absorbance at a wavelength where it exhibits a strong chromophore and comparing the peak area to a calibration curve generated from standards of known concentrations.[10]

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or Trifluoroacetic acid), HPLC grade.

  • Reference standard of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

  • 0.45 µm syringe filters.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 30-90% B15-20 min: 90% B20-21 min: 90-30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (typically 254 nm or λmax)

2.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.

  • Prepare the sample solution by accurately weighing the material containing the analyte and dissolving it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample solution.

  • Quantify the amount of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde in the sample by comparing its peak area to the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standards Standard & Sample Preparation Injection Sample Injection Standards->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for quantification.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[8][10] For 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, it serves as an excellent confirmatory method to HPLC and is particularly useful for detecting volatile impurities that may not be observed by HPLC.

Principle of the Method

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for definitive identification.[11][12] Quantification is achieved by integrating the ion current of a characteristic ion fragment.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler.

  • Analytical balance.

  • Volumetric flasks and syringes.

  • High-purity helium as carrier gas.

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate).

  • Reference standard of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

3.2.2. Preparation of Solutions

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.3. GC-MS Conditions

ParameterValue
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

3.2.4. Analytical Procedure

  • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Inject a solvent blank to check for system cleanliness.

  • Inject the calibration standards to determine the retention time and generate a calibration curve based on the peak area of a characteristic ion.

  • Prepare the sample by dissolving a known amount in the chosen solvent.

  • Inject the sample.

  • Identify the analyte by comparing its retention time and mass spectrum to that of the reference standard.

  • Quantify the analyte using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing SamplePrep_GC Sample & Standard Preparation Injection_GC Vaporization & Injection SamplePrep_GC->Injection_GC Separation_GC GC Separation Injection_GC->Separation_GC Ionization Ionization Separation_GC->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Spectrum Mass Spectrum Analysis MassAnalysis->Spectrum Quantification_GC Quantification Spectrum->Quantification_GC

Caption: GC-MS analysis workflow for identification and quantification.

Supporting Method: UV-Vis Spectrophotometry

For a rapid, preliminary estimation of concentration, UV-Vis spectrophotometry can be employed. This technique is less specific than chromatography but is simple and fast.

Principle

Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The indole chromophore exhibits strong UV absorbance.[13][14][15][16]

Protocol
  • Determine the wavelength of maximum absorbance (λmax) of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde by scanning a dilute solution in a suitable solvent (e.g., methanol or ethanol) across the UV range (200-400 nm).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution (of unknown concentration) and determine its concentration from the calibration curve.

Method Validation According to ICH Q2(R2) Guidelines

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[1][2][3] The validation should demonstrate that the method is reliable, reproducible, and accurate for the analysis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.[17][18][19] The following parameters, as defined by the ICH Q2(R2) guideline, must be evaluated.[2][3][18]

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[7][20] For HPLC, this is demonstrated by the resolution of the analyte peak from other peaks. For GC-MS, the unique mass spectrum provides high specificity.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A linear regression should be performed, and the correlation coefficient (r) should be >0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Accuracy The closeness of the test results obtained by the method to the true value. It is typically assessed by spike/recovery studies at three concentration levels (e.g., 80%, 100%, 120%) with an acceptance criterion of 98-102% recovery.[20]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[21] The relative standard deviation (%RSD) should typically be ≤2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the reliable quantification of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. The primary HPLC-UV method offers robust and accurate quantification suitable for routine quality control and stability testing. The orthogonal GC-MS method provides definitive identification and is valuable for impurity profiling. It is imperative that any selected method undergoes a thorough validation according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Lab Manager. (n.d.).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19).
  • ICH. (2023, November 30).
  • Validation of Impurity Methods, Part II. (2014, August 22).
  • BioPharm International. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,...
  • Pharmaguideline. (n.d.).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Indole-3-acetic Acid.
  • Journal of the American Chemical Society. (2014, August 4).
  • Croatica Chemica Acta. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
  • Analytical Methods. (n.d.).
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
  • BenchChem. (n.d.).
  • PMC. (n.d.).
  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).
  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • Der Pharma Chemica. (2015).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • Shimadzu. (n.d.).
  • Chemical Engineering Transactions. (2022, March 17).
  • Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl.
  • Semantic Scholar. (2023, April 26).
  • Frontiers. (2021, October 28). New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids.
  • Diva-Portal.org. (2022, February 18). Development of analytical methods for the determination of the small molecule component of complex biological systems.
  • OPUS. (2025, August 28). Analytical Methods.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. w==)

Sources

Method

Application Notes and Protocols for Antimicrobial Assays Using 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Indole Derivatives The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Indole Derivatives

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Historically, natural products and their synthetic derivatives have been a cornerstone of anti-infective drug discovery. The indole scaffold, a privileged heterocyclic motif found in numerous natural and synthetic bioactive compounds, represents a promising area of research for new antimicrobial agents.[1][2]

Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes and disruption of cell division to the interference with biofilm formation and the modulation of efflux pumps, which are key contributors to multidrug resistance.[4][5][6] Recent studies have highlighted the potential of synthetic indole derivatives against challenging multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[4][5][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific indole derivative, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde , in a suite of standard antimicrobial assays. While this document focuses on a single compound as a model, the principles and protocols outlined herein are broadly applicable to the antimicrobial evaluation of other novel indole derivatives. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and troubleshooting.

Physicochemical Properties of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

A thorough understanding of the test compound's physicochemical properties is fundamental to designing and interpreting antimicrobial assays accurately.

  • Chemical Structure:

    Caption: Chemical structure of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.27 g/mol

  • Appearance: Expected to be a crystalline solid.

Experimental Protocols

The following protocols are designed to be robust and are based on established methodologies. It is imperative to include appropriate controls in every experiment to ensure the validity of the results.

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of the test compound is the foundation of reliable antimicrobial testing.

Workflow for Compound Preparation

G cluster_prep Compound Preparation cluster_working Preparation of Working Solutions start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve stock High-Concentration Stock (e.g., 10 mg/mL) dissolve->stock vortex Vortex to Ensure Complete Dissolution stock->vortex store Store at -20°C in Aliquots vortex->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in Assay Medium thaw->serial_dilute final_concentrations Generate Range of Test Concentrations serial_dilute->final_concentrations

Caption: Workflow for preparing stock and working solutions of the test compound.

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh a precise amount of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde using an analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or vial, dissolve the weighed compound in 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).

  • Ensuring Complete Solubilization: Vortex the solution vigorously for several minutes to ensure the compound is completely dissolved. A brief sonication may be used if necessary.

  • Sterilization (Optional but Recommended): If the experimental setup requires absolute sterility, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in the appropriate sterile microbiological broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain the desired range of test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

G cluster_setup Assay Setup cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis plate 96-Well Microtiter Plate add_broth Add Broth to All Wells plate->add_broth add_compound Add Compound to First Column (Highest Concentration) add_broth->add_compound serial_dilution Perform 2-Fold Serial Dilutions Across Plate add_compound->serial_dilution controls Prepare Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) - Solvent Control (DMSO only) serial_dilution->controls prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) controls->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Duration inoculate->incubate read_plate Visually Inspect for Growth or Read Absorbance (OD600) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for the broth microdilution assay to determine the MIC.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism on an appropriate agar plate overnight. Select several colonies to inoculate a sterile broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). For yeasts, the standard is typically 1-5 x 10⁶ CFU/mL.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells.

  • Compound Dilution: Add 50 µL of the highest concentration of the test compound working solution to the wells in the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the microbial inoculum.

  • Inoculation: Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL for bacteria) in broth. Add 50 µL of this diluted inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 3: Agar Well Diffusion Assay

This assay provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of the compound through an agar medium.

Step-by-Step Methodology:

  • Prepare Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Inoculate Plates: Spread a standardized microbial inoculum (0.5 McFarland) evenly over the entire surface of the agar plates using a sterile cotton swab.

  • Create Wells: Use a sterile cork borer or a sterile pipette tip to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Add Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of different concentrations of the test compound into the wells. Also, include a solvent (DMSO) control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation and Interpretation

Table 1: Hypothetical MIC Values for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

MicroorganismStrainMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
Staphylococcus aureusATCC 2921316Vancomycin1
Escherichia coliATCC 2592264Ciprofloxacin0.015
Pseudomonas aeruginosaATCC 27853>128Ciprofloxacin0.25
Candida albicansATCC 9002832Fluconazole0.5

Interpretation: The MIC values provide a quantitative measure of the compound's potency against different microorganisms. Lower MIC values indicate higher potency. In the hypothetical data above, the compound shows moderate activity against S. aureus and C. albicans, but weaker activity against E. coli and is inactive against P. aeruginosa at the tested concentrations.

Table 2: Hypothetical Zone of Inhibition Diameters

Concentration (µg/mL)S. aureus (mm)E. coli (mm)
2561810
128157
64120
3290
DMSO Control00
Positive Control22 (Vancomycin, 30µg)25 (Ciprofloxacin, 5µg)

Interpretation: The size of the inhibition zone generally correlates with the antimicrobial activity. A larger zone indicates greater susceptibility of the microorganism to the compound. This method is useful for screening and for compounds that may not be suitable for broth-based assays.

Troubleshooting Common Issues

  • Compound Precipitation: If the compound precipitates upon dilution in the aqueous assay medium, consider preparing the working solutions in a medium containing a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.002%) or using a different solvent system if compatible with the assay.

  • No Antimicrobial Activity: If no activity is observed, ensure the compound is fully dissolved in the stock solution and that the concentrations tested are appropriate. It is also possible that the compound is genuinely inactive against the tested strains.

  • Inconsistent Results: Inconsistency can arise from variations in inoculum preparation, incubation conditions, or pipetting errors. Strict adherence to standardized protocols is crucial.

  • Solvent Toxicity: Always include a solvent control to ensure that the concentration of DMSO used is not inhibiting microbial growth. If solvent toxicity is observed, the final concentration of DMSO in the assay must be reduced.

Conclusion and Future Directions

The protocols and guidelines presented in this application note provide a robust framework for the initial antimicrobial evaluation of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde and other novel indole derivatives. The indole scaffold continues to be a rich source of potential therapeutic agents.[1][2] Positive results from these primary screening assays should be followed by more advanced studies, such as time-kill kinetic assays to determine bactericidal or bacteriostatic activity, mechanism of action studies, and evaluation against a broader panel of clinical isolates, including multidrug-resistant strains.[5][6] In silico studies, such as molecular docking, can also provide insights into potential molecular targets.[9] A systematic and rigorous approach to the evaluation of these compounds is essential for the successful development of new and effective antimicrobial drugs.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed. Available at: [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. ResearchGate. Available at: [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Frontiers. Available at: [Link]

  • Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB. Available at: [Link]

  • 1-ETHYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. NextSDS. Available at: [Link]

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals. Available at: [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl). Semantic Scholar. Available at: [Link]

  • Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. MDPI. Available at: [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. PMC. Available at: [Link]

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Application

Application Note &amp; Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-5-methoxy-2-methyl-1H-indole

Abstract Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a multitude of biologically active compounds and pharmaceutical agents. The Vilsmeier-Haack reaction stands as a premier method for the form...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a multitude of biologically active compounds and pharmaceutical agents. The Vilsmeier-Haack reaction stands as a premier method for the formylation of electron-rich heterocycles, such as indoles, due to its efficiency and reliability.[1] This document provides a comprehensive, in-depth protocol for the formylation of 1-Ethyl-5-methoxy-2-methyl-1H-indole at the C3 position. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for product characterization, and address critical safety considerations. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and safe execution of this important transformation.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic ring.[2][3] The process involves two primary stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[1][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich indole nucleus, specifically the highly nucleophilic C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final aldehyde product, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde.[1][2][5][6]

The methoxy group at the C5 position and the alkyl groups at the N1 and C2 positions all serve as electron-donating groups, further enhancing the nucleophilicity of the indole ring and facilitating the electrophilic attack.

Quantitative Data & Materials

Table 1: Reagents and Stoichiometry
CompoundMolecular Weight ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
1-Ethyl-5-methoxy-2-methyl-1H-indole189.251.010.01.89 g
Phosphorus Oxychloride (POCl₃)153.331.212.01.1 mL (1.84 g)
N,N-Dimethylformamide (DMF), Anhydrous73.09--20 mL
Dichloromethane (DCM)84.93--~150 mL
Saturated Sodium Bicarbonate (aq.)---~100 mL
Brine (Saturated NaCl aq.)---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As needed
Materials and Equipment:
  • Three-necked round-bottom flask (100 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Condenser

  • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and monitoring waypoints are crucial for success.

Part A: Formation of the Vilsmeier Reagent

Rationale: The Vilsmeier reagent is prepared in situ at a low temperature to control its reactivity and prevent decomposition. The order of addition is critical.

  • Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Cooling: Add 10 mL of anhydrous DMF to the flask and cool the solution to 0-5 °C using an ice-water bath.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise via the dropping funnel to the cooled DMF over 15-20 minutes.[1]

    • Causality: This addition is highly exothermic. A slow, controlled rate is essential to maintain the temperature below 10 °C, preventing the formation of undesired byproducts.[4] Vigorous stirring is necessary to ensure efficient mixing and heat dissipation.

  • Reagent Maturation: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a yellowish, sometimes solid, Vilsmeier reagent complex should be observed.

Part B: Formylation Reaction
  • Substrate Addition: In a separate flask, dissolve the 1-Ethyl-5-methoxy-2-methyl-1H-indole (1.89 g, 10.0 mmol) in 10 mL of anhydrous DMF. Transfer this solution to the dropping funnel and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C over 20-30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[1]

    • Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting material.

Part C: Work-up and Product Isolation

Rationale: The work-up procedure is designed to safely hydrolyze the reaction intermediate and neutralize acidic byproducts generated from the decomposition of excess POCl₃.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature. In a separate large beaker (e.g., 1 L), prepare a vigorously stirred slurry of crushed ice (~150 g).

  • Controlled Hydrolysis: Carefully and slowly pour the reaction mixture into the crushed ice slurry.[4]

    • Trustworthiness & Safety: This step is extremely exothermic due to the violent reaction of residual POCl₃ with water.[7][8] A slow addition rate into a large volume of ice is paramount to control the temperature and prevent a dangerous, uncontrolled release of heat and toxic gases.[4][8]

  • Neutralization: Once the addition is complete, continue stirring for 30-60 minutes as the ice melts. The resulting acidic solution should then be carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Monitor the pH and control the addition rate to manage gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[4][9]

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).[9]

    • Causality: The water washes are crucial for removing residual DMF, which is highly water-soluble.[9] The brine wash helps to remove the last traces of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part D: Purification
  • Recrystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde.[1][9]

Characterization of Product

Expected Product: 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxaldehyde Appearance: Off-white to pale yellow solid. Molecular Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.26 g/mol

Table 2: Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm) in CDCl₃: ~10.1 (s, 1H, -CHO), ~7.8-7.9 (d, 1H, Ar-H), ~7.2-7.3 (d, 1H, Ar-H), ~6.8-6.9 (dd, 1H, Ar-H), ~4.1 (q, 2H, -CH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~2.7 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -CH₂CH₃).
¹³C NMR δ (ppm) in CDCl₃: ~185.0 (C=O), ~156.0 (C5), ~138.0 (C7a), ~132.0 (C2), ~125.0 (C3a), ~115.0 (C3), ~110.0 (C6), ~102.0 (C4), ~55.0 (-OCH₃), ~42.0 (-CH₂CH₃), ~15.0 (-CH₂CH₃), ~12.0 (Ar-CH₃).
IR Spectroscopy ν (cm⁻¹): ~2980-2850 (C-H stretch), ~1650-1670 (C=O aldehyde stretch, strong), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch).[10]
Mass Spectrometry ESI-MS: [M+H]⁺ = 218.12.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive reagents (moisture contamination). Insufficient reaction time/temp.Use fresh, anhydrous DMF and POCl₃. Ensure the reaction is monitored to completion by TLC. If necessary, increase reaction time or temperature slightly.[9]
Formation of Dark/Tarry Residue Reaction temperature too high. Uncontrolled quenching of the reaction.Maintain careful temperature control, especially during POCl₃ addition and the reaction heating phase. Quench the reaction slowly by adding the mixture to ice with vigorous stirring.[9]
Product Contaminated with DMF Insufficient washing during work-up.Wash the combined organic extracts with a larger volume of water or multiple times. A wash with a 5-10% aqueous lithium chloride (LiCl) solution can also be more effective at removing DMF than water alone.[9]
N-Formylation or Other Isomers Highly reactive substrate or harsh conditions.For highly activated indoles, N-formylation can sometimes be a side reaction.[11] The primary product is expected to be the C3-formyl isomer. Careful purification by column chromatography should separate any minor isomers. Using the prescribed milder heating conditions (60-70 °C) should minimize side reactions.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[7][8] It is fatal if inhaled and causes severe skin burns and eye damage.[8][12][13] Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves.[13]

  • N,N-Dimethylformamide (DMF): Anhydrous DMF is required. DMF is a skin and eye irritant and can be harmful if absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: The reaction should be conducted in a fume hood. An appropriate fire extinguisher (e.g., dry powder) should be readily available. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow Workflow for the Formylation of 1-Ethyl-5-methoxy-2-methyl-1H-indole cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Formylation Reaction cluster_workup Part C: Work-up & Isolation cluster_purification Part D: Purification A1 1. Setup Dry Glassware (Inert Atmosphere) A2 2. Cool Anhydrous DMF to 0-5 °C A1->A2 A3 3. Add POCl₃ Dropwise (Temp < 10 °C) A2->A3 A4 4. Stir for 30 min at 0-5 °C (Vilsmeier Reagent Forms) A3->A4 B1 5. Add Indole Solution in DMF Dropwise at 0-5 °C A4->B1 B2 6. Heat Reaction to 60-70 °C (Monitor by TLC) B1->B2 C1 7. Cool to RT & Pour into Crushed Ice B2->C1 C2 8. Neutralize with Sat. NaHCO₃ Solution C1->C2 C3 9. Extract with DCM (3x) C2->C3 C4 10. Wash with H₂O & Brine C3->C4 C5 11. Dry (MgSO₄) & Concentrate C4->C5 D1 12. Purify Crude Product (Recrystallization or Chromatography) C5->D1 D2 13. Characterize Final Product (NMR, IR, MS) D1->D2

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • Wang, C., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15335–15343. [Link]

  • Chatterjee, A., & Biswas, K. M. (1975). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 40(9), 1257–1261.
  • BenchChem. (n.d.). Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wang, C., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Zhang, N., & Dong, D. (n.d.).
  • Sdfine. (n.d.).
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Hinman, R. L., & Whipple, E. B. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 84(13), 2534–2539.
  • Royal Society of Chemistry. (2021). Regioselective C5−H Direct Iodination of Indoles. Retrieved from the Royal Society of Chemistry website.
  • Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)
  • Cardiff University ORCA. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)
  • ACS Publications. (n.d.). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles.
  • PMC. (n.d.).
  • Technical Disclosure Commons. (2025).
  • PMC. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)
  • Der Pharma Chemica. (n.d.).
  • Organic Syntheses. (n.d.). Indole. Retrieved from [Link]

  • ACS Publications. (2025).
  • ResearchGate. (n.d.). The ammonium-promoted formylation of indoles by DMSO and H2O | Request PDF.
  • Organic Syntheses. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Retrieved from [Link]

Sources

Method

Application Note: RP-HPLC Purification and Method Development for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Executive Summary & Chemical Profiling 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3) is a highly functionalized heterocyclic scaffold utilized as an advanced intermediate in the synthesis of bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3) is a highly functionalized heterocyclic scaffold utilized as an advanced intermediate in the synthesis of bioactive pharmaceuticals and agrochemicals. To achieve the >98% purity required for downstream synthetic or biological applications, High-Performance Liquid Chromatography (HPLC) remains the most robust isolation technique[1].

From a chromatographic perspective, this molecule presents a unique physicochemical profile. Unlike basic indoles, the N-ethylation abolishes the intrinsic basicity of the indole nitrogen. Combined with the 2-methyl and 5-methoxy groups, the molecule is highly lipophilic and electronically rich, while the 3-carbaldehyde moiety provides a neutral hydrogen-bond acceptor. Because the molecule lacks ionizable functional groups across the standard pH range (pH 2–10), Reversed-Phase HPLC (RP-HPLC) is the authoritative method of choice, relying primarily on hydrophobic partitioning rather than ion-exchange mechanisms[2].

Method Development Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, developing a self-validating purification method requires understanding the "why" behind every parameter:

  • Stationary Phase Selection: A high-carbon-load C18 column (e.g., Zorbax SB or Newcrom R1) is selected to maximize hydrophobic interactions with the ethyl and methyl substituents[3]. Columns with low silanol activity are critical to prevent non-specific binding of the electron-rich indole core[2].

  • Mobile Phase Causality: Although the target analyte is neutral and does not require pH buffering for its own ionization state, the addition of 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to the mobile phase is strictly required[3]. This acidic modifier suppresses the ionization of residual silanol groups ( −Si-O− ) on the silica matrix. Unsuppressed silanols act as weak cation exchangers, leading to severe peak tailing and loss of resolution. Formic acid is preferred over TFA if downstream LC-MS validation is required, as TFA causes ion suppression in electrospray ionization (ESI)[4].

  • Solvent Selection: Acetonitrile (MeCN) is chosen over methanol. MeCN has lower viscosity, generating lower backpressure, and provides superior π−π elution strength for rigid, aromatic systems like indoles, resulting in sharper peak shapes and better resolution from structurally similar Vilsmeier-Haack synthesis byproducts[5].

  • Detection Wavelength: The conjugated π -system of the indole-3-carbaldehyde derivative exhibits strong UV absorbance. Monitoring at 254 nm captures the general aromatic backbone, while 280–290 nm is highly specific to the indole chromophore, allowing for differential identification of the target peak against non-aromatic impurities[3].

Mandatory Visualization: Purification Workflow

G A Crude Synthesis Mixture (Vilsmeier-Haack Product) B Sample Prep (Dissolve in 50% MeCN, 0.22µm Filter) A->B C Analytical RP-HPLC (Method Scouting & System Suitability) B->C D Preparative Scale-Up (C18, H2O/MeCN + 0.1% FA) C->D E Fraction Collection (UV Trigger @ 280 nm) D->E F Lyophilization & LC-MS Purity Validation E->F

Workflow for the RP-HPLC purification of indole-3-carbaldehyde derivatives.

Experimental Protocols: Step-by-Step Methodology

Sample Preparation

Self-Validation Check: A poorly prepared sample will irreversibly foul a preparative column. Always ensure complete dissolution.

  • Dissolution: Accurately weigh the crude 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. Dissolve in a diluent of 50:50 Water:Acetonitrile to achieve a concentration of 10–20 mg/mL. If the sample exhibits poor solubility due to its lipophilicity, increase the MeCN organic fraction up to 80%, or add 5% v/v Dimethyl Sulfoxide (DMSO) as a solubilizer.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they can bind aromatic compounds.

Analytical Scouting (System Suitability)

Perform an analytical run to establish the retention factor ( k′ ) and ensure baseline resolution ( Rs​>2.0 ) from adjacent impurities (such as unreacted 1-ethyl-5-methoxy-2-methyl-1H-indole).

  • Column: C18, 4.6 × 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase: A = Water (0.1% FA); B = Acetonitrile (0.1% FA).

Preparative Scale-Up Protocol

Scale the gradient linearly based on the column volume geometry. The following protocol is designed for a standard preparative system[3].

  • Column: Preparative C18, 21.2 × 250 mm, 5 µm.

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: 1.0 - 2.5 mL per injection.

  • Fraction Collection: Triggered by UV absorbance threshold at 280 nm.

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Profile for Preparative RP-HPLC

Time (min)Mobile Phase A (Water + 0.1% FA) %Mobile Phase B (MeCN + 0.1% FA) %Curve TypeRationale
0.0955IsocraticColumn equilibration and injection loading.
2.0955IsocraticElution of highly polar salts/DMF from synthesis.
22.01090LinearPrimary elution gradient for the lipophilic indole.
25.00100LinearColumn wash to remove strongly retained dimers.
28.00100IsocraticHold wash.
30.0955LinearReturn to initial conditions for next injection.

Table 2: Typical Recovery and Purity Metrics

ParameterExpected ValueTroubleshooting Action if Failed
Crude Purity 60% – 80%Optimize upstream Vilsmeier-Haack reaction equivalents.
Purified Yield > 85%Check for sample precipitation on the column frit.
Final Purity (UV/MS) > 98.5%Flatten the gradient slope (e.g., 2% B/min) near elution time.
Peak Tailing Factor < 1.5Verify mobile phase pH < 3.0; replace aging column.

Troubleshooting & Optimization Insights

  • Peak Tailing: If the target peak exhibits severe tailing, it indicates secondary interactions. Verify that the 0.1% Formic Acid was added correctly. If tailing persists, the column's end-capping may be degraded, exposing active silanols, necessitating column replacement.

  • Co-elution of Unreacted Indole: The starting material (lacking the polar aldehyde group) is more hydrophobic than the product and will elute after the target carbaldehyde. If resolution is poor, decrease the slope of the gradient between 40% and 70% B to increase the resolving power of the method.

  • In-Column Precipitation: If system backpressure spikes upon injection, the sample is precipitating at the column head. Ensure the sample diluent matches the initial mobile phase conditions as closely as possible, or reduce the injection volume to prevent solvent shock.

References

  • Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Electronic Supplementary Information: Synthesis and Purification of Indole Derivatives Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals seeking to improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable indole derivative. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies to ensure your success.

The primary challenge in this synthesis often lies in the final formylation step. Therefore, this guide places a strong emphasis on the optimization of the Vilsmeier-Haack reaction, a powerful but sensitive transformation for introducing a formyl group onto electron-rich heterocycles like indoles.[1][2]

Section 1: Strategic Synthesis Overview

The most logical and widely adopted pathway to the target molecule involves a two-stage approach. First, the substituted indole core, 1-Ethyl-5-methoxy-2-methyl-1H-indole, is prepared. This is typically accomplished via a Fischer indole synthesis followed by N-alkylation. The second, and often most critical stage, is the C3-formylation using the Vilsmeier-Haack reaction.

G cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: C3-Formylation A 4-Methoxyphenylhydrazine + Butan-2-one B Fischer Indole Synthesis A->B C 5-Methoxy-2-methyl-1H-indole B->C D N-Ethylation (e.g., EtI, Base) C->D E 1-Ethyl-5-methoxy-2-methyl-1H-indole (Precursor) D->E F Vilsmeier-Haack Reaction (POCl₃, DMF) E->F Precursor Input G 1-Ethyl-5-methoxy-2-methyl- 1H-indole-3-carbaldehyde (Final Product) F->G

Caption: Overall synthetic workflow for the target molecule.

Section 2: Troubleshooting the Vilsmeier-Haack Formylation

This section addresses the most common issues encountered during the C3-formylation step in a direct question-and-answer format.

Question 1: My reaction resulted in a very low yield or recovery of unreacted starting material. What are the potential causes and how can I improve it?

Answer: This is the most frequent challenge and typically points to issues with the Vilsmeier reagent itself or the reaction conditions.

  • Cause A: Vilsmeier Reagent Integrity. The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive. Its effective formation is paramount for the reaction to proceed.

    • Solution: Ensure both your N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity.[1] The reagent should be prepared in situ immediately before use.

  • Cause B: Improper Reagent Formation. The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process. Uncontrolled temperature can lead to reagent decomposition.

    • Solution: Prepare the reagent by adding POCl₃ dropwise to anhydrous DMF cooled in an ice-salt bath (0-5 °C) with vigorous stirring.[3] A pale yellow or pinkish color is often observed upon successful formation.[4]

  • Cause C: Insufficient Reaction Temperature or Time. While the reagent formation requires cold temperatures, the subsequent formylation of the indole often requires heat to proceed to completion.

    • Solution: After adding the indole solution to the pre-formed Vilsmeier reagent, allow the reaction to stir at room temperature for a period before gently heating. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Typical conditions involve heating to 85-95 °C for several hours.[3]

  • Cause D: Incorrect Stoichiometry. Using an insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: A slight excess of the Vilsmeier reagent is often employed. A common molar ratio is Indole:POCl₃:DMF of 1:1.2:3 (where the excess DMF serves as a solvent). Refer to the optimized conditions table below.

Table 1: Recommended Reaction Condition Parameters
ParameterRecommendationRationale
Reagents Anhydrous DMF, Fresh POCl₃Vilsmeier reagent is highly sensitive to moisture.
Vilsmeier Reagent Formation Slow addition of POCl₃ to DMF at 0-5 °CHighly exothermic reaction; prevents reagent decomposition.[3][4]
Molar Ratio (Indole:POCl₃) 1 : 1.2 - 1.5Ensures complete consumption of the indole starting material.
Reaction Temperature 85 - 95 °CProvides sufficient activation energy for the electrophilic attack.[3]
Reaction Time 5 - 8 hours (TLC monitored)Ensures the reaction proceeds to completion.[3]
Atmosphere Inert (Argon or Nitrogen)Protects moisture-sensitive reagents and prevents side reactions.

Question 2: I'm observing significant formation of dark, insoluble byproducts (tar). How can this be minimized?

Answer: Tar formation is typically a result of polymerization or decomposition of the indole starting material or product under the strongly acidic Vilsmeier-Haack conditions.

  • Solution 1: Strict Temperature Control. Overheating during either the reagent formation or the reaction phase can accelerate decomposition pathways. Adhere to the recommended temperature profiles.

  • Solution 2: Controlled Addition. Add the indole solution to the Vilsmeier reagent slowly and at a controlled temperature (e.g., 20-30 °C) before proceeding to the heating phase.[4] This prevents localized "hot spots" where the indole concentration is high, which can promote polymerization.

  • Solution 3: Efficient Work-up. Do not let the completed reaction mixture stand for extended periods at high temperatures. Proceed to the work-up promptly after TLC indicates completion.

Question 3: My product is difficult to isolate during the aqueous work-up. What is the most effective procedure?

Answer: The work-up step is critical for hydrolyzing the intermediate iminium salt to the aldehyde and isolating the product.

  • The Key Step: Hydrolysis. The reaction mixture must be carefully quenched to hydrolyze the stable iminium intermediate. The standard and most reliable method is to cool the reaction vessel and pour the mixture slowly and with vigorous stirring into a large beaker of crushed ice.[1]

  • Precipitation and Isolation: After quenching, the acidic solution must be neutralized. Slowly add a base, such as a saturated sodium carbonate solution or aqueous NaOH, until the pH is alkaline (pH 8-9).[3][4] This step is also exothermic and should be done with cooling. The product, being insoluble in water, should precipitate as a solid.

  • Troubleshooting: If the product does not precipitate (sometimes the case with small scales or certain impurities), you must perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1]

G start Reaction Complete (TLC Verified) step1 Cool mixture to RT start->step1 step2 Pour slowly into crushed ice with stirring step1->step2 step3 Slowly add base (e.g., Na₂CO₃) to pH 8-9 with cooling step2->step3 decision Does product precipitate? step3->decision precipitate Collect solid by filtration decision->precipitate Yes extract Extract with organic solvent (e.g., Ethyl Acetate) decision->extract No wash Wash solid with cold water to remove inorganic salts precipitate->wash dry Dry the solid product wash->dry end Crude Product dry->end wash_org Wash organic layer with brine extract->wash_org dry_org Dry over Na₂SO₄ wash_org->dry_org concentrate Concentrate in vacuo dry_org->concentrate concentrate->end

Caption: Troubleshooting flowchart for product work-up and isolation.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Vilsmeier-Haack reaction?

A: The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion). In the second stage, the electron-rich C3 position of the indole attacks this electrophile. The resulting intermediate eliminates HCl to form a stable iminium salt, which is then hydrolyzed during aqueous work-up to yield the final aldehyde.[2][5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier - [PO₂Cl₂]⁻ Attack Electrophilic Attack at C3 Vilsmeier->Attack Reaction Indole Indole Precursor Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium - HCl Hydrolysis Aqueous Work-up (H₂O) Iminium->Hydrolysis Product Final Aldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q: Why is formylation selective for the C3 position of the indole?

A: The C3 position of the indole ring has the highest electron density and is the most nucleophilic site.[5] Electrophilic attack at C3 leads to a cationic intermediate where the positive charge can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. Attack at other positions, like C2, would lead to less stable intermediates.

Q: How do I synthesize the precursor, 1-Ethyl-5-methoxy-2-methyl-1H-indole?

A: A robust method is the Fischer indole synthesis.[6] React 4-methoxyphenylhydrazine with butan-2-one under acidic conditions (e.g., acetic acid, polyphosphoric acid) to form 5-methoxy-2-methyl-1H-indole. Subsequently, perform an N-alkylation by deprotonating the indole nitrogen with a base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF or DMF), followed by the addition of an ethylating agent such as ethyl iodide (EtI) or diethyl sulfate.

Section 4: Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Ethyl-5-methoxy-2-methyl-1H-indole

  • Materials:

    • 1-Ethyl-5-methoxy-2-methyl-1H-indole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Crushed Ice

    • Saturated Sodium Carbonate (Na₂CO₃) solution

    • Deionized Water

    • Standard laboratory glassware, magnetic stirrer, ice bath

  • Procedure:

    • Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add anhydrous DMF (e.g., 10 mL). Cool the flask to 0-5 °C using an ice-salt bath.

    • Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[1] Stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.

    • Indole Addition: In a separate flask, dissolve 1-Ethyl-5-methoxy-2-methyl-1H-indole (e.g., 1.0 equivalent) in a minimum amount of anhydrous DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent over 30-45 minutes, maintaining a temperature between 20-30 °C.[4]

    • Reaction: After the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

    • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice slurry.

    • Neutralize the mixture by slowly adding a saturated Na₂CO₃ solution until the pH is ~9. Control the temperature with an ice bath as needed.

    • Stir the resulting suspension for 45-60 minutes as the product precipitates.

    • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts.[4] Air-dry the product. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.[1]

References

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Doubleday, C., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction. ResearchGate. [Link]

  • Azimvand, J. (2015). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Subba Rami Reddy, S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. [Link]

  • Yamada, F., Shinmyo, D., Nakajou, M., & Masano. (2012). NUCLEOPHILIC SUBSTITUTION REACTION OF 1-METHOXYINDOLE-3-CARBALDEHYDE. HETEROCYCLES, 86(1), 435. [Link]

  • Doubleday, C., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5552–5555. [Link]

  • Wang, S., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15933–15943. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research. [Link]

  • Aghazadeh, E., & Gholamipour, F. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]

  • Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences. [Link]

  • Organic & Biomolecular Chemistry. (2000). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ACS Publications. [Link]

  • Mosslemin, M. H., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2463. [Link]

  • Crochet, A., et al. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Fujii, T., et al. (1988). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis? [Link]

  • Mohamed-Ezzat, A., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methyl]amino}-2-methoxyphenyl propane-1-sulfonate. Cardiff University. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. SID. [Link]

  • Fleck, M., et al. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]

  • Wang, F., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with practical, in-depth guidance for addressing the poor aqueous solubility of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde in biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with practical, in-depth guidance for addressing the poor aqueous solubility of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde in biological assays. Inaccurate and irreproducible data often stem from compound precipitation, a common hurdle for hydrophobic molecules like this indole derivative. This support center offers a logical, step-by-step approach to ensure your compound remains in solution, leading to reliable and meaningful experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What's the first thing I should check?

A: The primary suspect is the final concentration of dimethyl sulfoxide (DMSO) in your assay. Many indole derivatives are sparingly soluble in aqueous solutions.[1] While you need enough DMSO to keep the compound dissolved in the stock, the high dilution factor into aqueous buffer can cause it to crash out. The final concentration of DMSO is critical.

Q2: What is a safe final concentration for DMSO in cell-based assays?

A: A general rule of thumb is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to prevent solvent-induced cytotoxicity or other off-target effects.[2][3] However, the tolerance can be cell-line specific. It is best practice to run a vehicle control experiment to determine the maximum DMSO concentration your assay can tolerate without affecting the results.[4]

Q3: I can't increase the DMSO concentration, and my compound is still precipitating. What's my next immediate step?

A: Your next step is to prepare a fresh, lower-concentration stock solution in DMSO. Often, precipitation upon dilution occurs because the initial stock concentration is too high. By starting with a more dilute stock, the transition into the aqueous environment is less drastic, which can prevent precipitation.

Q4: Can I use sonication or heat to get my compound into the final aqueous solution?

A: While sonication can be useful for dissolving the compound in the initial 100% DMSO stock, it is generally not recommended for the final aqueous dilution, as it can be harsh on assay components like proteins.[5] Gentle heating can be attempted, but its effectiveness is compound-dependent and it may risk degrading the compound or other assay components. Gentle vortexing is the preferred mixing method.

Q5: Is it possible that poor solubility is causing high variability in my assay results?

A: Absolutely. Poor solubility is a frequent cause of variable data in biological assays.[6] If your compound is not fully dissolved, the effective concentration can differ between wells, leading to inconsistent results. Micro-precipitates, which may not be visible, can also interfere with optical readouts in absorbance or fluorescence-based assays.[5]

In-Depth Troubleshooting Guide

If the FAQs have not resolved your issue, this guide provides a more detailed, systematic approach to overcoming solubility challenges. The core principle is to establish a stable, soluble formulation of your compound in the final assay buffer.

Issue: Compound Precipitates Upon Dilution into Aqueous Assay Buffer

This is the most common failure mode. The dramatic change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the hydrophobic compound to fall out of solution.

Workflow for Troubleshooting Solubility

Below is a decision-making workflow to systematically address solubility issues.

G A Start: Compound Precipitates in Assay Buffer B Is final DMSO concentration >0.5%? A->B C Reduce DMSO concentration to <0.5% (ideally <0.1%) B->C Yes D Does it still precipitate? B->D No C->D E SUCCESS: Issue Resolved D->E No F Prepare a new, lower concentration stock in 100% DMSO D->F Yes G Does it still precipitate? F->G G->E No H Explore use of a co-solvent (e.g., PEG 400, Ethanol) G->H Yes I Perform vehicle & co-solvent tolerance tests H->I J Does it still precipitate? I->J J->E No K Consider formulation with solubilizing excipients (e.g., Cyclodextrins) J->K Yes L FAILURE: Re-evaluate assay parameters or compound structure K->L

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Optimize DMSO Concentration

The first and most critical variable to control is the final concentration of your primary organic solvent, DMSO.

  • Causality: DMSO is an excellent amphipathic solvent, meaning it can dissolve a wide range of both polar and nonpolar molecules.[4] However, in a biological assay, high concentrations of DMSO can disrupt cell membranes, denature proteins, or directly compete with your compound for binding sites, leading to artifacts.[2][7] Concentrations above 1% are reported to be toxic for most mammalian cell types in vitro.[4]

  • Action: Perform a vehicle tolerance study. Prepare a serial dilution of DMSO in your assay buffer (e.g., from 1% down to 0.05%) without your compound. Run this on your cells or assay system and measure the baseline response. The highest concentration of DMSO that does not cause a significant change in the assay signal is your maximum tolerable concentration. Aim to work well below this limit.

Step 2: Adjust Stock Solution Concentration

If precipitation persists even at a tolerable DMSO concentration, the issue may be the concentration of your DMSO stock solution.

  • Causality: When a very high concentration stock is diluted, the localized concentration at the point of addition into the buffer is transiently very high, initiating precipitation before the solution can be fully mixed. This process is known as nucleation and growth.

  • Action: Prepare a new stock solution at a lower concentration (e.g., if you started at 50 mM, try preparing a 10 mM or even 1 mM stock). This reduces the concentration gradient upon dilution, often preventing precipitation. Remember to account for the change in concentration when calculating your dilutions.

Step 3: Introduce a Co-solvent

If optimizing DMSO and stock concentration is insufficient, the next strategy is to use a co-solvent. Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between DMSO and water.[8]

  • Causality: Co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[9][10] They create a more favorable environment for the compound, preventing it from aggregating.

  • Action:

    • Select a Co-solvent: PEG 400 and ethanol are common choices with good biocompatibility profiles.[11][12]

    • Prepare a Mixed-Solvent Stock: Prepare your stock solution in a mixture of DMSO and your chosen co-solvent (e.g., a 1:1 ratio of DMSO:PEG 400).

    • Perform Tolerance Testing: Crucially, you must test the tolerance of your assay system to the co-solvent, just as you did for DMSO. Run controls with the same final concentration of the DMSO/co-solvent mix to ensure it does not interfere with your results.

Step 4: Advanced Formulation Strategies

For exceptionally challenging compounds, more advanced formulation techniques may be necessary.

  • Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[13]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The indole compound can become trapped within this cavity, forming an "inclusion complex" that is water-soluble.[13]

These methods require careful optimization and validation to ensure the formulation agent itself does not impact the biological activity being measured.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for accurately preparing a stock solution, which is the foundation of reliable experiments.[14]

Materials:

  • 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (Molecular Weight: 217.27 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Sterile, light-blocking microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: Use the formula: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 .

    • For 1 mL of a 10 mM stock: Mass = 10 mM x 1 mL x 217.27 / 1000 = 2.17 mg .

  • Weighing: Allow the compound vial to equilibrate to room temperature before opening. Accurately weigh out the calculated mass of the compound.

  • Dissolution: Transfer the weighed compound into the volumetric flask. Add approximately half of the final volume of DMSO (e.g., 0.5 mL for a 1 mL final volume).

  • Mixing: Cap the flask and vortex gently. If needed, sonicate the solution in a water bath for 5-10 minutes until all solid material is completely dissolved. Visually inspect against a light source to confirm there are no suspended particles.

  • Final Volume: Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization & Aliquoting: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. Aliquot the stock solution into single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[15]

  • Storage: Store the aliquots at -20°C or -80°C.[16]

Protocol 2: Serial Dilution into Final Assay Buffer

This protocol illustrates the correct way to dilute the stock solution to the final working concentration, minimizing the risk of precipitation.

G cluster_0 Stock Preparation cluster_1 Intermediate Dilution cluster_2 Final Working Concentration A 10 mM Stock in 100% DMSO B 100 µM Intermediate in Assay Buffer (1% DMSO) A->B 1:100 Dilution (e.g., 2 µL into 198 µL) C 1 µM Final in Assay Buffer (0.01% DMSO) B->C 1:100 Dilution (e.g., 1 µL into 99 µL)

Caption: Step-wise dilution workflow.

Procedure:

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution on ice.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your compound in the final assay buffer. For example, to make a 100 µM intermediate stock from a 10 mM stock (a 1:100 dilution), add 2 µL of the 10 mM stock to 198 µL of assay buffer.

    • Crucial Step: Add the stock solution directly into the buffer, not onto the wall of the tube. Immediately and gently vortex the solution for 5-10 seconds to ensure rapid and complete mixing. This prevents localized high concentrations that can cause precipitation.

  • Prepare Final Working Concentration: Use the intermediate dilution to prepare your final concentrations. For example, to make a 1 µM final solution from the 100 µM intermediate (a 1:100 dilution), add 1 µL of the intermediate stock to 99 µL of assay buffer. Vortex gently.

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation.

Technical Reference Data

The table below summarizes common solvents and their properties, providing a quick reference for formulation development.

Solvent / ExcipientPrimary UseRecommended Max. Concentration (Cell-based Assays)Key Considerations
DMSO Primary Stock Solvent< 0.5%, ideally ≤ 0.1%[2][3]Can cause cytotoxicity and interfere with assays at higher concentrations.[7]
Ethanol Co-solvent< 1%Higher concentrations can be cytotoxic and may precipitate proteins.[11]
PEG 400 Co-solvent0.5% - 2% (Assay dependent)Generally well-tolerated; can be viscous.[9][12]
Propylene Glycol Co-solvent< 1%Can be used in combination with ethanol.[17]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solubilizing AgentCompound-dependentForms inclusion complexes; verify it doesn't interfere with binding.[13]

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Cayman Chemical. (2020, July 16).
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Jagiellonian Centre of Innovation.
  • Signal Transduction and Targeted Therapy. (2023).
  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • PubMed. (2006, May 15).
  • ChemicalBook. (2026, March 14). Indole-3-carboxaldehyde Properties.
  • PubMed Central (PMC). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • WuXi AppTec DMPK. (2024, March 15).
  • BenchChem.
  • MCE. Compound Handling Instructions.
  • PubMed Central (PMC). (2023, March 28). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions.
  • BenchChem.
  • Google Patents.
  • ACS Omega. (2022, January 2). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction.
  • PubMed Central (PMC). (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Chemistry LibreTexts. (2025, August 18). Preparing Solutions.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scale-up chemists, and drug development professionals with a robust, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scale-up chemists, and drug development professionals with a robust, field-proven framework for synthesizing 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde .

Scaling up indole functionalization requires moving beyond basic laboratory recipes. To ensure scientific integrity and process safety, this guide dissects the causality behind each experimental choice, providing a self-validating system where every step confirms its own success.

Process Overview & Mechanistic Workflow

The synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is achieved via a highly reliable two-step sequence:

  • Selective N-Alkylation: Deprotonation of 5-methoxy-2-methyl-1H-indole followed by nucleophilic substitution with ethyl bromide[1].

  • Vilsmeier-Haack Formylation: Electrophilic aromatic substitution at the C3 position using a pre-formed chloroiminium ion (Vilsmeier reagent), followed by aqueous hydrolysis[2].

SynthesisWorkflow SM 5-Methoxy-2-methyl-1H-indole (Starting Material) Step1 Step 1: N-Alkylation Reagents: EtBr, NaH, DMF Temp: 0 °C to RT SM->Step1 Deprotonation & Alkylation Int 1-Ethyl-5-methoxy-2-methyl-1H-indole (Intermediate) Step1->Int Aqueous Quench & Extraction Step2 Step 2: Vilsmeier-Haack Formylation Reagents: POCl3, DMF Temp: 0 °C to 85 °C Int->Step2 Electrophilic Aromatic Substitution Prod 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (Target API) Step2->Prod Hydrolysis of Iminium Salt

Two-step synthesis workflow for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

Self-Validating Experimental Protocols

Protocol A: Selective N-Alkylation (Scale-Up)

This protocol ensures high N-selectivity over competitive C3-alkylation by utilizing irreversible deprotonation in a polar aprotic solvent[1].

  • Step 1: Deprotonation. Dissolve 5-methoxy-2-methyl-1H-indole (1.0 eq) in anhydrous DMF (5 volumes) and cool to 0 °C under nitrogen. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: DMF strongly solvates the sodium counterion, exposing a "naked" indolide anion. This shifts the nucleophilic character entirely to the harder nitrogen atom, preventing C3-alkylation[1].

    • Self-Validation: The reaction will evolve hydrogen gas. Active bubbling serves as a visual indicator of deprotonation. Wait 30 minutes until gas evolution completely ceases, validating that the indolide anion is fully formed.

  • Step 2: Alkylation. Dropwise, add Ethyl Bromide (1.1 eq) while maintaining the internal temperature below 10 °C. Once added, allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours[3].

    • Causality: Ethyl bromide provides an optimal balance of reactivity and safety for scale-up compared to the highly toxic and volatile ethyl iodide.

  • Step 3: Quench & Extraction. Cool the reactor to 0 °C and slowly quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate to yield 1-Ethyl-5-methoxy-2-methyl-1H-indole.

Protocol B: Vilsmeier-Haack Formylation (Scale-Up)

This protocol introduces the formyl group at the C3 position. The electron-donating 5-methoxy and 2-methyl groups make the indole highly reactive, necessitating strict thermal control[3].

  • Step 1: Vilsmeier Reagent Formation. In a dedicated, dry reactor, cool anhydrous DMF (3.0 eq) to 0 °C. Slowly dose Phosphorus Oxychloride (POCl₃, 1.5 eq) dropwise, keeping the internal temperature < 10 °C[2].

    • Causality: Pre-forming the chloroiminium ion prevents the indole starting material from being exposed to unreacted POCl₃ hot spots, which can cause oxidative degradation and polymerization.

  • Step 2: Electrophilic Aromatic Substitution. Dissolve the intermediate from Protocol A (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Heat the mixture to 85 °C for 5–8 hours[2].

    • Self-Validation: Monitor via LC-MS or TLC. The complete disappearance of the starting material confirms the quantitative formation of the stable iminium intermediate.

  • Step 3: Hydrolysis & Crystallization. Cool the mixture to room temperature. Slowly pour the reaction mass into a vigorously stirred mixture of crushed ice and saturated aqueous Sodium Acetate (NaOAc). Warm the quenched mixture to 40 °C for 1 hour, then cool to precipitate the crude product.

    • Causality: The iminium salt must be actively hydrolyzed to the aldehyde. The NaOAc buffer prevents the local pH from dropping too low, which would otherwise trap the intermediate or cause tarring[2].

Quantitative Data & Critical Process Parameters (CPP)

The following table summarizes the optimized reaction parameters, expected yields, and Critical Quality Attributes (CQAs) for the scaled-up synthesis.

Reaction StepReagent EquivalentsTemperature ProfileReaction TimeAverage Yield (%)Critical Quality Attribute (CQA)
N-Alkylation Indole (1.0 eq), NaH (1.2 eq), EtBr (1.1 eq)0 °C (addition) → 25 °C4 - 6 h85 - 92%Absence of C3-alkylated byproduct (<2% by HPLC)
Vilsmeier-Haack Int (1.0 eq), POCl₃ (1.5 eq), DMF (3.0 eq)0 °C (addition) → 85 °C5 - 8 h78 - 85%Complete hydrolysis of iminium intermediate

Troubleshooting Guides & FAQs

Q1: During the N-alkylation step, I am observing significant C3-alkylation alongside the desired N-ethylation. How can I shift the regioselectivity? A1: Causality: C3-alkylation occurs when the reaction is under thermodynamic control or when the indolide anion is not sufficiently dissociated from its counterion[1]. Solution: Ensure complete deprotonation by using a strong base like NaH in a highly polar aprotic solvent like DMF. Avoid weaker bases (like K₂CO₃ in non-polar solvents), which fail to fully dissociate the metal cation and consequently favor attack by the softer C3 carbon.

Q2: The Vilsmeier-Haack formylation generates excessive heat upon POCl₃ addition on a multi-kilogram scale. How do we manage this exotherm safely? A2: Causality: The reaction between POCl₃ and DMF to form the Vilsmeier reagent is violently exothermic[2]. Solution: Never add POCl₃ directly to a mixture containing the indole on a large scale. Always pre-form the Vilsmeier reagent in a separate vessel at 0–5 °C. Control the dosing rate of POCl₃ strictly based on the internal reactor temperature, ensuring it does not exceed 10 °C during the addition phase.

Q3: After quenching the Vilsmeier-Haack reaction, my product yield is low, and an insoluble tar-like substance forms. What is the mechanism of this failure? A3: Causality: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt. If the aqueous quench is unbuffered, the massive release of HCl drops the pH drastically, causing the electron-rich indole core to polymerize (tar). Furthermore, if the quench is too brief, the iminium salt fails to fully hydrolyze into the target carbaldehyde[2]. Solution: Follow the troubleshooting workflow below. Always buffer the quench with NaOAc and apply mild heating to drive hydrolysis.

VH_Troubleshooting Issue Issue: Low Yield & Tar Formation During VH Quench Check1 Is the quench highly acidic (pH < 2)? Issue->Check1 Action1 Buffer with saturated NaOAc or Na2CO3 Check1->Action1 Yes Check2 Is the iminium salt fully hydrolyzed? Check1->Check2 No Action1->Check2 Action2 Warm aqueous mixture to 40 °C for 1 hour Check2->Action2 No Success High Purity Aldehyde Precipitates Check2->Success Yes Action2->Success

Troubleshooting workflow for incomplete hydrolysis and tar formation during Vilsmeier-Haack quench.

Q4: Can we avoid column chromatography for the purification of the final carbaldehyde on a process scale? A4: Causality: Silica gel chromatography is economically and environmentally unviable for large-scale manufacturing. Solution: Yes. The final product, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, is highly crystalline due to its planar indole core and hydrogen-bond accepting capabilities. Exploit this by performing a direct crystallization. Dissolve the crude organic extract in a minimal volume of hot ethyl acetate, then slowly add an anti-solvent (such as hexanes or heptane) to precipitate the pure product[3].

References

  • Title: Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox Catalyst Source: Royal Society of Chemistry (rsc.org) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

As a Senior Application Scientist, selecting the optimal synthetic pathway for indole derivatives requires a rigorous balance of regiocontrol, yield, and Environmental, Health, and Safety (EHS) profiles. 1-Ethyl-5-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic pathway for indole derivatives requires a rigorous balance of regiocontrol, yield, and Environmental, Health, and Safety (EHS) profiles. 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3)[1][2] is a highly valuable intermediate in medicinal chemistry, serving as a core building block for indolequinone-based bioreductive prodrugs[3][4] and non-steroidal anti-inflammatory drug (NSAID) analogs[5].

The synthesis of this molecule fundamentally relies on two orthogonal functionalization events on the commercially available 5-methoxy-2-methylindole scaffold: N1-alkylation and C3-formylation . The sequence in which these events are executed—or the adoption of modern photoredox alternatives—profoundly dictates the reaction kinetics, impurity profiles, and scalability of the process.

Mechanistic Evaluation of Synthetic Strategies

Route A: The Classical Sequence (C3-Formylation followed by N1-Ethylation)

In this approach, the Vilsmeier-Haack formylation is performed first. The unsubstituted indole core is naturally nucleophilic at the C3 position due to its enamine-like character. Upon formylation, the strongly electron-withdrawing C3-carbaldehyde group pulls electron density away from the indole nitrogen, lowering the pKa of the N-H bond from ~16.2 to ~12.

  • Causality: This increased acidity makes the subsequent deprotonation highly efficient. However, because the resulting anion is highly delocalized, a strong, irreversible base like Sodium Hydride (NaH) is required to lock the molecule in its indolide form, preventing O-alkylation of the ambident enolate-like intermediate during the addition of ethyl bromide[3][4].

Route B: The Inverted Sequence (N1-Ethylation followed by C3-Formylation)

Here, the N-ethylation is conducted first.

  • Causality: The addition of the electron-donating N-ethyl group increases the overall electron density of the indole ring. This hyper-nucleophilicity accelerates the subsequent Vilsmeier-Haack reaction at C3. While this route often boasts slightly higher overall yields, electron-rich N-alkyl indoles are more sensitive to the highly reactive chloromethyleneiminium ion. If the POCl₃ addition is not strictly temperature-controlled, localized overheating can lead to rapid polymerization and tar formation[6].

Route C: Modern Photoredox C-H Formylation

Moving away from toxic POCl₃, recent advancements leverage photoredox catalysis. Using a helical carbenium ion catalyst (nPr-DMQA⁺) under red-light irradiation, 1-ethyl-5-methoxy-2-methylindole can be directly formylated using an amine-based formylating agent (2,2-dimethoxy-N,N-dimethylethanamine)[7].

  • Causality: The catalyst absorbs red light to reach a highly oxidizing excited state, generating an α-amino radical from the amine reagent. This radical attacks the C3 position of the indole, followed by oxidation and elimination to yield the aldehyde. Potassium iodide (KI) is employed as a critical redox mediator to facilitate electron transfer[7].

Visualizing the Synthetic Workflows

SyntheticRoutes SM 5-Methoxy-2-methylindole Cond1 Route A Step 1: POCl3, DMF, 0°C SM->Cond1 Cond3 Route B Step 1: KOH or NaH, EtBr SM->Cond3 Int1 5-Methoxy-2-methyl-1H- indole-3-carbaldehyde Cond1->Int1 Cond2 Route A Step 2: NaH, EtBr, DMF Int1->Cond2 Product 1-Ethyl-5-methoxy-2-methyl- 1H-indole-3-carbaldehyde Cond2->Product Int2 1-Ethyl-5-methoxy- 2-methylindole Cond3->Int2 Cond4 Route B Step 2: POCl3, DMF, 0°C Int2->Cond4 Cond5 Route C (Photoredox): nPr-DMQA+, KI, Red Light Int2->Cond5 Cond4->Product Cond5->Product

Fig 1: Comparative synthetic workflows to 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

Comparative Performance Metrics

The following table synthesizes the operational parameters and performance outcomes of the three evaluated routes:

ParameterRoute A: C3-Formylation FirstRoute B: N1-Ethylation FirstRoute C: Photoredox Catalysis
Primary Reagents POCl₃, DMF, NaH, EtBrKOH/NaH, EtBr, POCl₃, DMFnPr-DMQA⁺, KI, Red Light
Reported Yield 75–85%80–90%~65%[7]
Regioselectivity Excellent (C3 directed)Excellent (C3 directed)Good (C3 directed)
EHS Profile High Toxicity (Corrosive POCl₃)High Toxicity (Corrosive POCl₃)Low Toxicity (Light-driven)
Scalability Excellent (Multi-kg scale)Excellent (Multi-kg scale)Moderate (Photochemical limits)
Key Advantage Avoids handling sensitive N-alkyl indolesFaster Vilsmeier reaction kineticsGreen chemistry, avoids POCl₃

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating observable physical changes that confirm mechanistic milestones.

Protocol 1: Classical Vilsmeier-Haack Formylation (Route A, Step 1)
  • Objective: Synthesize 5-methoxy-2-methyl-1H-indole-3-carbaldehyde from the parent indole as described by [4].

  • Self-Validation Marker: The reaction mixture transitions from a clear solution to a thick yellow/orange slurry upon the formation of the Vilsmeier complex, confirming reagent activation[6].

  • Cool anhydrous DMF (3.0 equiv) to 0 °C in an oven-dried flask under argon.

  • Dropwise add POCl₃ (1.2 equiv) over 15 minutes. Validation: Observe the exothermic formation of a pale yellow complex.

  • Stir for 30 minutes at 0 °C to ensure complete formation of the chloromethyleneiminium ion.

  • Dropwise add 5-methoxy-2-methylindole (1.0 equiv) dissolved in a minimal amount of DMF.

  • Warm the mixture to room temperature and stir for 2 hours.

  • Quench by pouring the mixture into ice-cold 1 N NaOH. Validation: A solid precipitate will immediately form as the iminium intermediate hydrolyzes to the aldehyde.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: N-Ethylation via Hydride Deprotonation (Route A, Step 2)
  • Objective: Convert the 3-carbaldehyde intermediate to the final target molecule[3].

  • Self-Validation Marker: Vigorous evolution of H₂ gas provides immediate visual confirmation of the acid-base reaction and the active state of the sodium hydride.

  • Dissolve 5-methoxy-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous DMF at 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Validation: Bubbling (H₂ gas) indicates active deprotonation.

  • Stir the suspension until gas evolution completely ceases (approx. 30–45 mins), indicating total conversion to the sodium indolide.

  • Add ethyl bromide (EtBr, 1.5 equiv) dropwise.

  • Stir at room temperature for 4 hours.

  • Quench carefully with cold water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 3: Photoredox C-H Formylation (Route C)
  • Objective: Direct green-chemistry formylation of 1-ethyl-5-methoxy-2-methylindole using visible light as pioneered by [7].

  • Self-Validation Marker: The reaction progress can be visually monitored via TLC; the highly fluorescent starting indole will gradually disappear under UV visualization as the non-fluorescent aldehyde product forms[7].

  • In an oven-dried photochemical vial, combine 1-ethyl-5-methoxy-2-methylindole (1.0 equiv), 2,2-dimethoxy-N,N-dimethylethanamine (3.0 equiv), nPr-DMQA⁺ tetrafluoroborate catalyst (5 mol %), and KI (4.0 equiv).

  • Dissolve the mixture in degassed acetonitrile (MeCN).

  • Irradiate the vial with Red LEDs at room temperature under an argon atmosphere for 12–24 hours.

  • Upon completion (confirmed by TLC), concentrate the solvent and purify via flash column chromatography (EtOAc/Hexanes) to afford the title compound (approx. 65% yield).

References

  • Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox Catalyst Source: Chemical Science (Royal Society of Chemistry), 2020. URL:[Link]

  • The Synthesis of a c(RGDyK) Targeted SN38 Prodrug with an Indolequinone Structure for Bioreductive Drug Release Source: Organic Letters (ACS Publications) / PMC, 2010. URL:[Link]

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones Source: PMC (National Institutes of Health), 2014. URL:[Link]

Sources

Comparative

A Researcher's Guide to Confirming the Identity of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde using ¹H NMR Spectroscopy

In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For novel indole derivatives such as 1-Ethyl-5-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For novel indole derivatives such as 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, a compound of interest for its potential pharmacological applications, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, comparative analysis of the ¹H NMR data expected for this target molecule, grounded in the fundamental principles of spectroscopy and supported by a robust experimental protocol.

Theoretical ¹H NMR Profile: A Predictive Analysis

Before stepping into the laboratory, a theoretical analysis of the target molecule's structure allows us to predict the ¹H NMR spectrum. This predictive exercise is crucial for efficient and accurate spectral interpretation. The structure of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde presents several distinct proton environments, each with a characteristic chemical shift (δ), multiplicity, and integration value.

Molecular Structure and Proton Environments:

(Note: This is a simplified 2D representation for proton labeling.)

  • (a) Aldehyde Proton (-CHO): This proton is directly attached to a carbonyl group, which is strongly electron-withdrawing. This deshielding effect will shift its signal significantly downfield, typically appearing as a singlet in the range of δ 9.0-10.0 ppm.[1][2]

  • (b) C2-Methyl Protons (-CH₃): These three protons on the methyl group at the C2 position of the indole ring will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the aromatic ring and is expected in the δ 2.0-3.0 ppm region.[1]

  • (c) N1-Ethyl Group (-CH₂CH₃): This group gives rise to two distinct signals:

    • Methylene Protons (-CH₂-): These two protons are adjacent to three methyl protons. According to the n+1 rule, this signal will be split into a quartet (3+1=4).[3] Being attached to the nitrogen atom, they will be deshielded and appear around δ 4.2 ppm.[4]

    • Methyl Protons (-CH₃): These three protons are adjacent to the two methylene protons and will thus be split into a triplet (2+1=3).[3] This signal is expected further upfield, around δ 1.5 ppm.[4]

  • (h) C5-Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet.[5] Their position next to an oxygen atom places their chemical shift in the δ 3.5-4.5 ppm range.[5][6]

  • (g, i, f) Aromatic Protons: The three protons on the benzene portion of the indole ring (H4, H6, and H7) will have distinct chemical shifts influenced by the electron-donating methoxy group and the overall aromatic system.[7][8] Their signals typically appear in the δ 6.5-8.5 ppm range.[9] The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling with neighboring aromatic protons.[10]

Experimental Verification: A Validated Protocol

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized instrument parameters.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the synthesized 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube.[12] The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules.[12]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions that can broaden spectral lines.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for chemical shifts.[12][13] Many commercially available deuterated solvents already contain TMS.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

    • "Shim" the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. Modern spectrometers typically have automated shimming routines.[14]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 or 500 MHz spectrometer.[14] A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Workflow for Structural Confirmation:

Caption: Workflow for ¹H NMR-based structural confirmation.

Data Analysis: A Comparative Approach

The core of this guide is the comparison of the experimentally obtained spectrum with both the theoretical prediction and the spectrum of a closely related compound. For this purpose, we will compare our target molecule with 1-Ethyl-1H-indole-3-carbaldehyde , which lacks the methoxy and C2-methyl groups. This comparison will highlight the specific influence of these substituents on the ¹H NMR spectrum.

Table 1: Predicted vs. Reference ¹H NMR Data (Solvent: CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ ppm) for Target CompoundMultiplicityIntegrationReference Chemical Shift (δ ppm) for 1-Ethyl-1H-indole-3-carbaldehyde[4]
Aldehyde (-CHO)~9.9Singlet (s)1H10.01
Aromatic (H4, H6, H7)6.8 - 8.2Multiplets3H7.31 - 8.31
N1-Methylene (-CH₂-)~4.2Quartet (q)2H4.24
C5-Methoxy (-OCH₃)~3.9Singlet (s)3HN/A
C2-Methyl (-CH₃)~2.5Singlet (s)3HN/A
N1-Ethyl Methyl (-CH₂CH₃ )~1.5Triplet (t)3H1.56

Analysis of Comparison:

  • Presence of New Singlets: The most obvious difference in the spectrum of our target compound will be the appearance of two new singlets: one around δ 3.9 ppm (integrating to 3H) for the methoxy group and another around δ 2.5 ppm (integrating to 3H) for the C2-methyl group. The absence of these signals in the reference compound's spectrum is a key confirmation point.

  • Shifts in Aromatic Region: The electron-donating nature of the methoxy group at the C5 position is expected to shield the aromatic protons, particularly H4 and H6, causing them to shift to a slightly higher field (lower ppm value) compared to the unsubstituted analog.[8][10] The exact pattern will be more complex, but a general upfield shift in this region relative to the reference compound is anticipated.

  • Aldehyde and Ethyl Group Signals: The chemical shifts for the aldehyde proton and the N-ethyl group protons are expected to be broadly similar in both compounds, as they are relatively distant from the C2 and C5 substituents. Minor shifts may occur due to subtle changes in the overall electronic environment of the indole ring.

By systematically comparing the number of signals, their chemical shifts, their integration values, and their splitting patterns against these theoretical and reference data points, researchers can achieve a high degree of confidence in the structural assignment of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.

References

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Dona, A. C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(6), 1013-1023. Retrieved from [Link]

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • YouTube. (2025, February 23). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Dunn, W. B., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

  • Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023, August 30). Shielding Effects of Aromatic (Indole) Ring for Structural Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]

  • MDPI. (2012, March 9). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Retrieved from [Link]

  • YouTube. (2020, April 14). 1H NMR Spectrum of ethyl bromide (C2H5Br). Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Mn-mediated sequential three-component domino Knoevenagel/cyclization/Michael addition/oxidative cyclization. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • NextSDS. (n.d.). 1-ETHYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously confirm the identity and purity of synthesized 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. For...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously confirm the identity and purity of synthesized 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. For professionals in drug discovery and chemical research, establishing purity is not merely a procedural step but the foundation of reliable, reproducible, and safe scientific outcomes. Impurities can drastically alter a compound's biological activity and toxicity, making a multi-faceted analytical approach imperative.[1]

We will explore a suite of orthogonal (complementary) techniques, demonstrating how their combined data creates a self-validating system for purity assessment. This guide moves beyond simple protocols to explain the scientific rationale behind each method, empowering researchers to make informed decisions in their own laboratory settings.

The Cornerstone of Quantification: High-Performance Liquid Chromatography (HPLC)

For quantitative purity assessment of a non-volatile organic molecule like our target indole, High-Performance Liquid Chromatography (HPLC) is the industry gold standard.[2] Its primary function is to separate the main compound from any impurities, allowing for precise quantification based on the area of the detected peaks.[3]

Principle and Purpose

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[1] For our target compound, a reverse-phase (RP-HPLC) method is ideal, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar solvent mixture. More polar impurities will elute first, while the main, relatively nonpolar indole and any nonpolar impurities will be retained longer. A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the column eluent, as the indole core is strongly chromophoric.

The ultimate goal is to develop a method that shows a single, sharp, symmetrical peak for the target compound, with the area of this peak representing its proportion relative to the total area of all detected peaks.

Experimental Protocol: RP-HPLC-DAD
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 10 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to create a 0.1 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

    • Gradient: 70% A to 10% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: DAD, scanning 200-400 nm, with data extracted at the λmax of the target compound (~254 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percentage:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) × 100

Data Interpretation & Expected Results

A successful purification should yield a purity level of >98%. The data below illustrates a hypothetical high-purity sample versus one with a notable impurity.

Scenario Peak Retention Time (min) Area (mAU*s) Area %
High Purity Sample Main Compound12.544895.399.5%
Impurity 19.8724.60.5%
Sample with Impurity Main Compound12.554510.891.7%
Impurity 211.21408.28.3%
Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh ~1 mg of sample prep2 Dissolve in 10 mL Diluent prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Run Gradient Elution hplc1->hplc2 hplc3 Detect with DAD (200-400 nm) hplc2->hplc3 data1 Integrate All Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Report Purity >98% data2->data3

Caption: Workflow for quantitative purity determination by HPLC.

Unambiguous Identity Confirmation: Spectroscopic Methods

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. For this, we turn to a combination of spectroscopic techniques that probe the molecule's structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds.[4] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).[5][6] For purity analysis, a clean spectrum with correctly assigned peaks and no significant unassignable signals is a strong indicator of a pure sample.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.[7]

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is required.[8] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[9]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and assign all peaks in both spectra to the expected structure.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde H (CHO)~10.0Singlet (s)1H
Aromatic H (C4-H)~8.2Doublet (d)1H
Aromatic H (C7-H)~7.3Doublet (d)1H
Aromatic H (C6-H)~6.9Doublet of doublets (dd)1H
Ethyl N-CH₂~4.2Quartet (q)2H
Methoxy O-CH₃~3.9Singlet (s)3H
Methyl C2-CH₃~2.8Singlet (s)3H
Ethyl CH₃~1.5Triplet (t)3H
Note: Chemical shifts are predictive and based on similar structures.[10] The absence of other significant peaks confirms the absence of proton-containing impurities.
Assignment Chemical Shift (δ, ppm)
Aldehyde C=O~185.0
Methoxy C5-O~156.5
Indole Ring Carbons~140.2, 138.1, 126.0, 124.5, 118.5, 112.9, 101.8
Methoxy O-CH₃~55.7
Ethyl N-CH₂~41.9
Ethyl CH₃~15.1
Methyl C2-CH₃~12.5
Note: A clean spectrum with exactly 13 distinct carbon signals (as expected for the structure) is a strong indicator of purity.[6]
B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, serving as a definitive check of its elemental composition.[11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure mass to within a few parts per million (ppm), often allowing for the unambiguous determination of a molecular formula.[12]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.

  • Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion with the theoretically calculated mass.

Parameter Value
Molecular FormulaC₁₃H₁₅NO₂
Calculated Mass [M+H]⁺218.1176
Measured Mass [M+H]⁺218.1179
Mass Error1.4 ppm
Note: A mass error of <5 ppm is considered excellent confirmation of the assigned molecular formula.
C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[13] While less quantitative than HPLC and less structurally informative than NMR, it serves as an excellent and quick verification that the key chemical bonds expected in the target structure are present, and that functional groups from starting materials (e.g., an -OH or -NH₂ group) are absent.

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2970-2850C-H StretchAliphatic (Ethyl, Methyl)
~1665C=O StretchConjugated Aldehyde
~1600, ~1480C=C StretchAromatic (Indole)
~1240C-O StretchAryl Ether (Methoxy)
Note: The absence of a broad peak around 3200-3500 cm⁻¹ confirms the successful N-ethylation of the indole (i.e., no N-H bond remains).[14][15]

The Integrated Approach: A Self-Validating System

No single technique is sufficient to declare a compound "pure." True confidence comes from an integrated, orthogonal approach where the strengths of one method compensate for the weaknesses of another.[16]

  • HPLC confirms that one major component is present (>98%) but doesn't identify it.

  • MS confirms the elemental formula of that major component matches the target.

  • NMR confirms the specific atomic connectivity (structure) of that component and shows no evidence of structurally similar impurities.

  • FTIR provides a quick and final check that the expected functional groups are present.

When the data from all four techniques are consistent with the structure of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, a definitive confirmation of purity and identity is achieved.

Comparative Summary of Techniques
Technique Primary Role Strengths Limitations
HPLC Quantitative PurityHigh precision, sensitive, robust[17]Provides little structural information
NMR Structural ElucidationUnambiguous structure confirmation[18]Less sensitive to non-H/C impurities
MS Identity ConfirmationExact molecular weight, high sensitivity[19]Isomers are often indistinguishable
FTIR Functional Group IDFast, non-destructive, simpleNot quantitative, limited structural detail
Overall Purity Confirmation Workflow

cluster_analysis Orthogonal Analysis start Synthesized Product hplc HPLC Quantitative Purity start->hplc nmr NMR Structural Confirmation start->nmr ms MS Identity Confirmation start->ms ftir FTIR Functional Group Check start->ftir decision Are all data consistent? hplc->decision nmr->decision ms->decision ftir->decision pass Purity & Identity Confirmed decision->pass Yes fail Repurify or Re-synthesize decision->fail No

Caption: Integrated workflow for purity and identity confirmation.

References

  • Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.
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  • Impact Analytical. (n.d.). Molecular Weight Determination.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
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  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy.
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  • Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
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  • PubMed. (2008, January 15). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.
  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
  • Native MS Guided Structural Biology Center. (n.d.). Calculating Molecular Mass. Retrieved from Native MS Guided Structural Biology Center website.
  • Medicinski Glasnik. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES.
  • Zenodo. (2024, March 18). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY.
  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • National Center for Biotechnology Information. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.
  • Chemistry Steps. (2020, January 31). NMR Spectroscopy - An Easy Introduction.
  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compounds is Pure?.
  • ECHEMI. (n.d.). How to determine the purity of newly synthesized organic compound?.
  • National Center for Biotechnology Information. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde, 487-89-8.
  • Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results.
  • National Center for Biotechnology Information. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole.
  • Preprints.org. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.
  • SciSpace. (2012, February 13). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule.
  • Taylor & Francis Online. (2025, May 9). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde.
  • NextSDS. (n.d.). 1-ETHYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.

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Comparative

comparing the efficacy of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde in different cell lines

Introduction: The Therapeutic Potential of the Indole Scaffold The indole ring system is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among its derivatives, indole-3-carbaldehyde has emerged as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology.[2][3] The ease of chemical modification at the indole nitrogen (N1), the C2, and the C5 positions, as well as the aldehyde functional group, allows for the synthesis of a diverse library of compounds with fine-tuned pharmacological properties.[3][4] These derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation and survival.[4][5]

Mechanism of Action: Targeting Cancer's Core Machinery

Indole-3-carbaldehyde derivatives exert their anticancer effects through a variety of mechanisms, often involving the disruption of fundamental cellular processes. While the precise mechanism can vary depending on the specific substitutions, common modes of action include:

  • Tubulin Polymerization Inhibition: Several indole derivatives have been shown to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

  • Induction of Apoptosis: Many indole-based compounds trigger apoptosis through intrinsic or extrinsic pathways. This can involve the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of cell death.

  • Modulation of Key Signaling Pathways: Cancer cells often exhibit aberrant signaling that promotes their growth and survival. Indole derivatives have been found to modulate critical signaling pathways, such as those involving protein kinases, to halt cancer progression.[5]

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro cytotoxic activity of representative indole-3-carbaldehyde derivatives and standard chemotherapeutic drugs against a panel of human cancer cell lines.

Compound/AlternativeCell LineCancer TypeIC50 (µM)
Indole-3-carbaldehyde Derivatives
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7Breast Adenocarcinoma13.2
MDA-MB-468Triple-Negative Breast Cancer8.2
Standard Chemotherapeutics
DoxorubicinMCF-7Breast Adenocarcinoma~0.1 - 2.0[6][7]
A549Lung Adenocarcinoma~0.5 - 5.0[6]
HCT116Colorectal CarcinomaNot explicitly found, but generally active
CisplatinMCF-7Breast AdenocarcinomaHighly variable[8]
A549Lung AdenocarcinomaHighly variable[9][10]
Caco-2Colorectal Adenocarcinoma107 (48h)[9]

Note: IC50 values can exhibit significant variability between studies due to differences in experimental conditions, such as cell passage number, incubation time, and the specific assay used.[6][8]

Experimental Protocols: Ensuring Data Integrity

The reliable determination of a compound's cytotoxic activity is paramount. The following is a detailed, self-validating protocol for the MTT assay, a widely used colorimetric method to assess cell viability.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

1. Cell Seeding:

  • Culture cancer cells (e.g., MCF-7, A549) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., indole derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
  • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
  • Incubate the plate for 48 to 72 hours.

3. MTT Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently agitate the plate on a shaker for 15 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Process and Pathways

To further elucidate the experimental workflow and a potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: MTT Assay A Cell Seeding (96-well plate) B 24h Incubation A->B C Compound Treatment (Varying Concentrations) B->C D 48-72h Incubation C->D E MTT Addition D->E F 2-4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

G cluster_pathway Simplified Apoptosis Induction Pathway Indole Indole-3-Carbaldehyde Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: A simplified signaling pathway illustrating how indole derivatives can induce apoptosis by inhibiting tubulin polymerization.

Conclusion and Future Directions

The indole-3-carbaldehyde scaffold represents a highly promising starting point for the development of novel anticancer agents. The available data on various derivatives demonstrate potent cytotoxic activity against a range of cancer cell lines. The structure-activity relationship appears to be significantly influenced by the nature and position of substituents on the indole ring.

Further research is warranted to synthesize and evaluate the efficacy of a broader range of derivatives, including the specific compound 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved. Ultimately, the goal is to identify lead compounds with high potency, selectivity for cancer cells, and favorable pharmacological profiles for further preclinical and clinical development.

References

  • ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. [Link]

  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • PubMed. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. [Link]

  • PMC. (n.d.). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]

  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • TIS. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Bentham Science. (2009). Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • MDPI. (2024). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • PMC. (2022). Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

  • PLOS One. (n.d.). Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature. [Link]

  • MDPI. (2025). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]

  • Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • PMC. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Semantic Scholar. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. [Link]

  • ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. [Link]

  • PMC. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

  • PubChem. (n.d.). 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. [Link]

  • FooDB. (n.d.). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [Link]

Sources

Validation

Literature Review &amp; Performance Comparison: 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde vs. Alternative I3A Scaffolds

Executive Summary & Scaffold Significance The indole-3-carbaldehyde (I3A) scaffold is a privileged and highly versatile structure in modern medicinal chemistry[1]. It serves as a critical intermediate for synthesizing di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The indole-3-carbaldehyde (I3A) scaffold is a privileged and highly versatile structure in modern medicinal chemistry[1]. It serves as a critical intermediate for synthesizing diverse bioactive compounds, including chalcones, semicarbazones, and Schiff bases, which exhibit potent anticancer, antimicrobial, and anti-inflammatory properties[2][3].

While unsubstituted I3A provides a baseline for biological activity, highly substituted derivatives such as 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3) offer distinct pharmacokinetic and pharmacodynamic advantages[4][5]. This guide provides an objective, data-driven comparison of this specific multi-substituted scaffold against other common I3A alternatives, detailing the causality behind structural choices and providing validated experimental workflows for researchers and drug development professionals.

Structural Deconstruction & Causality

The biological performance of indole-carbaldehyde derivatives is profoundly influenced by the nature of the substitutions on the indole ring[1]. The specific combination of N-ethyl, 5-methoxy, and 2-methyl groups creates a synergistic effect that alters target binding and cellular permeability.

  • N-Ethyl Substitution (Position 1) vs. N-H: Unsubstituted indoles (N-H) are susceptible to rapid metabolic degradation and engage in hydrogen bonding that can limit cell membrane permeability. N-alkylation (ethylation) increases the lipophilicity of the scaffold, enhancing cellular uptake and altering the binding orientation within hydrophobic receptor pockets, which is critical for targeting intracellular proteins[6].

  • 5-Methoxy Substitution vs. 5-Halogen (Cl/Br): The electron-donating methoxy group at the C5 position mimics the structure of endogenous neurotransmitters like serotonin and melatonin. In anticancer applications, 5-methoxy indoles demonstrate superior binding affinity to the colchicine-binding site of tubulin, significantly enhancing cytotoxicity compared to halogenated variants[3][7].

  • 2-Methyl Substitution vs. 2-H: The addition of a methyl group at C2 introduces targeted steric hindrance. This bulk locks the conformation of downstream derivatives into biologically active cis/trans geometries, preventing off-target interactions and improving target selectivity[5][8].

Comparative Biological Performance

The following table synthesizes quantitative data from recent literature, comparing the efficacy of various I3A derivatives across different biological targets.

Compound ScaffoldKey SubstitutionsPrimary Target / ApplicationRepresentative EfficacyReference
1-Ethyl-5-methoxy-2-methyl-I3A Derivatives N-Ethyl, 5-OMe, 2-MeTubulin / Prostate Cancer (C4-2)IC50: ~3.9 µM[3][9]
1-Benzyl-2-chloro-I3A Analogs N-Benzyl, 2-Cl, 5-HEGFR / Ovarian Cancer (OVCAR-5)IC50: 0.02 - 0.04 µM[10]
5-Bromo-I3A Semicarbazones N-H, 5-Br, 2-HBacterial Membrane / S. aureusMIC: 100 µg/mL[11]
Unsubstituted I3A Chalcones N-H, 5-H, 2-HROS Generation / Colon CancerIC50: ~8.0 - 12.0 µM[9]

Note: Direct comparisons should be made with caution due to variations in experimental cell lines and assay conditions. Lower IC50/MIC values indicate higher potency.

Mechanistic Pathways

The primary mechanism of action for 5-methoxy substituted I3A derivatives in oncology involves the disruption of microtubule dynamics. The electron-rich indole core, enhanced by the methoxy group, binds tightly to tubulin, preventing polymerization and triggering a cascade that leads to cell death[3][7].

Pathway I3A 5-Methoxy I3A Derivatives Tubulin Colchicine Binding Site (Tubulin) I3A->Tubulin High Affinity Binding Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Destabilizes Microtubules CellCycle G2/M Phase Arrest Polymerization->CellCycle Mitotic Spindle Disruption Apoptosis Apoptosis Induction (Cancer Cells) CellCycle->Apoptosis Caspase Activation

Mechanism of tubulin polymerization inhibition and apoptosis by 5-methoxy I3A derivatives.

Experimental Methodologies

Workflow Overview

Workflow Start 1-Ethyl-5-methoxy-2-methyl-1H-indole VH Vilsmeier-Haack Reagent (POCl3 + DMF, 0°C) Start->VH Intermediate Iminium Intermediate VH->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH/H2O, 35°C) Intermediate->Hydrolysis Product Target I3A Derivative Hydrolysis->Product

Workflow of Vilsmeier-Haack formylation for synthesizing I3A derivatives.

Protocol 1: Regioselective Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich aromatic rings. The C3 position of the indole ring is highly nucleophilic, allowing for precise regiocontrol[5][8].

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under argon, add 4.2 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath.

  • Electrophile Generation: Slowly add 1.3 mL of Phosphorus oxychloride (POCl3) dropwise. Stir the solution at 0 °C for 40 minutes to allow the formation of the chloromethyleneiminium ion (Vilsmeier reagent).

  • Substrate Addition: Dissolve 12.41 mmol of 1-Ethyl-5-methoxy-2-methyl-1H-indole in 2.5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture, strictly maintaining the internal temperature below 10 °C.

  • Reaction Propagation: Stir the mixture for 40 minutes at 0 °C, then remove the ice bath and warm to 35 °C for an additional 40 minutes.

  • Hydrolysis & Isolation: Pour the mixture over crushed ice and neutralize with 20% NaOH until pH 8 is reached. Filter the resulting precipitate, wash with distilled water, and dry in a ventilated oven at 60 °C.

Self-Validation Checkpoint: The formation of the iminium intermediate is highly exothermic. If the temperature exceeds 10 °C during POCl3 addition, non-specific chlorination or polymerization may occur, drastically reducing yield. Successful formylation is indicated by the precipitation of a distinct yellow/brown solid upon alkaline hydrolysis.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

To evaluate the anticancer efficacy of the synthesized derivatives, the MTT assay provides a reliable, quantitative measure of cellular metabolic activity[6].

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or C4-2) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the I3A derivative in DMSO (final DMSO concentration <0.1%). Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 50 µM) and incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoint: Include a positive control (e.g., Doxorubicin or Colchicine) and a vehicle control (0.1% DMSO). The assay is only valid if the vehicle control shows >95% viability and the positive control yields an IC50 within historically established ranges for the specific cell line.

References

  • Nuhu Abdullahi Mukhtar, et al. "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." Mini-Reviews in Medicinal Chemistry. URL: [Link]

  • LookChem. "1-ETHYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBALDEHYDE." LookChem. URL: [Link]

  • Taylor & Francis. "Design, synthesis and evaluation of 3-(imidazol-1-ylmethyl)indoles as antileishmanial agents. Part II." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Taylor & Francis. "Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • ResearchGate. "Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities." ResearchGate. URL: [Link]

  • National Institutes of Health (PMC). "Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents." NIH. URL: [Link]

  • National Institutes of Health (PMC). "l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents." NIH. URL: [Link]

  • MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Pharmaceuticals. URL: [Link]

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